Myristoyl chloride
描述
Structure
3D Structure
属性
IUPAC Name |
tetradecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWCRLGKYWVLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059422 | |
| Record name | Tetradecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112-64-1 | |
| Record name | Tetradecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9J09WN7SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Myristoyl Chloride for Researchers
Myristoyl chloride, also known as tetradecanoyl chloride, is a versatile and highly reactive acyl chloride that serves as a crucial building block in organic synthesis and various research applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and applications, with a focus on experimental protocols and its role in biological systems. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.
Physicochemical Properties
This compound is a colorless to light yellow, oily liquid with a pungent odor.[2][3] It is derived from myristic acid, a 14-carbon saturated fatty acid.[2] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 112-64-1 | [1][2] |
| Molecular Formula | C₁₄H₂₇ClO | [1][4] |
| Molecular Weight | 246.82 g/mol | [1][4] |
| Appearance | Colorless to light yellow oily liquid | [1][2] |
| Density | 0.908 - 0.910 g/mL at 25 °C | [1][4][5] |
| Melting Point | -1 °C | [4][5] |
| Boiling Point | 172-176 °C at 5 mbar; 164-166 °C at 14 mmHg; 250 °C at 100 mmHg | [1][4][5] |
| Refractive Index | n20/D 1.449 - 1.450 | [1][5] |
| Solubility | Soluble in organic solvents like ether and chloroform (B151607); decomposes in water and ethanol. | [2][3][6] |
| Purity | Typically ≥ 97-98% (GC) | [1][5] |
Reactivity and Handling
This compound is a highly reactive compound, primarily due to the acyl chloride functional group. It is sensitive to moisture and will readily hydrolyze in the presence of water to form myristic acid and hydrochloric acid.[2][4] This reactivity makes it a valuable reagent for introducing the myristoyl group into various molecules.
General Handling Precautions: Due to its corrosive nature and reactivity with moisture, this compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[4][7] It is incompatible with water, strong bases, alcohols, and amines.[4] Contact with water can liberate toxic hydrogen chloride gas.[4]
Reaction with Amines: Synthesis of N-Myristoyl Amides
This compound readily reacts with primary and secondary amines to form stable N-myristoyl amides. This reaction is fundamental in the synthesis of various biologically active molecules and surfactants.
Experimental Protocol: Synthesis of N-Myristoyl Glycine (B1666218)
This protocol describes the synthesis of N-myristoyl glycine, a common myristoylated amino acid used in biochemical studies.
Materials:
-
This compound
-
Glycine
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve glycine in an aqueous solution of sodium hydroxide. The molar equivalent of NaOH should be twice that of glycine to neutralize the starting amino acid and the HCl byproduct.
-
Cool the glycine solution in an ice bath with continuous stirring.
-
Dissolve this compound in an equal volume of a water-miscible organic solvent like dioxane or THF.
-
Slowly add the this compound solution dropwise to the cold, stirring glycine solution. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid to precipitate the N-myristoyl glycine.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any remaining salts.
-
Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain pure N-myristoyl glycine.
-
Dry the purified product under vacuum.
Reaction with Alcohols: Synthesis of Myristate Esters
This compound reacts with alcohols to form myristate esters. This esterification reaction is utilized in the synthesis of emollients, lubricants, and various chemical intermediates.
Experimental Protocol: Synthesis of Isopropyl Myristate
This protocol outlines the synthesis of isopropyl myristate, a widely used emollient in cosmetics and pharmaceuticals.
Materials:
-
This compound
-
Isopropyl alcohol (IPA)
-
Pyridine (B92270) or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve isopropyl alcohol in an anhydrous solvent such as diethyl ether or DCM.
-
Add one molar equivalent of a non-nucleophilic base like pyridine or triethylamine (B128534) to the alcohol solution. This base will neutralize the HCl generated during the reaction.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add this compound (one molar equivalent) to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude isopropyl myristate.
-
Purify the product by vacuum distillation if necessary.
Role in Biological Systems: N-Myristoylation and Cell Signaling
N-myristoylation is a crucial co- and post-translational lipid modification where the enzyme N-myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a protein.[3][8] This modification plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[8]
The Src Kinase Signaling Pathway: A Myristoylation-Dependent Cascade
The Src family of non-receptor tyrosine kinases are key regulators of numerous cellular processes, including proliferation, differentiation, and survival. The localization of Src to the plasma membrane, which is essential for its function, is dependent on the myristoylation of its N-terminal glycine residue.[5][9] The myristoyl group acts as a hydrophobic anchor that facilitates the interaction of Src with the cell membrane.[5]
Caption: Myristoylation-dependent activation of the Src kinase signaling pathway.
Experimental Workflow for Identifying Myristoylated Proteins
The identification and characterization of myristoylated proteins are crucial for understanding their biological functions. Mass spectrometry-based proteomics is a powerful tool for this purpose.
Caption: Experimental workflow for identifying myristoylated proteins via mass spectrometry.[2][10]
Applications in Drug Development and Materials Science
This compound's ability to introduce a hydrophobic 14-carbon chain makes it a valuable reagent in drug delivery and materials science.
Synthesis of Myristoyl-Chitosan for Drug Delivery
Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, can be chemically modified with this compound to enhance its hydrophobic properties. Myristoyl-chitosan can self-assemble into nanoparticles, making it a promising carrier for hydrophobic drugs.
Experimental Protocol: Synthesis of Myristoyl-Chitosan
This protocol describes a method for the N-acylation of chitosan with this compound.
Materials:
-
Chitosan
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Acetic acid
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Dialysis tubing
Procedure:
-
Disperse chitosan in a solution of acetic acid in water and stir until a viscous solution is obtained.
-
In a separate flask, dissolve this compound in DMF.
-
Cool both the chitosan solution and the this compound solution in an ice bath.
-
Slowly add the this compound solution to the chitosan solution with vigorous stirring.
-
Add triethylamine dropwise to the reaction mixture to act as a catalyst and to neutralize the generated HCl.
-
Continue the reaction at room temperature for 24 hours.
-
Precipitate the myristoyl-chitosan by adding the reaction mixture to an excess of methanol or acetone.
-
Filter the precipitate and wash it extensively with methanol or acetone to remove unreacted reagents.
-
Redissolve the product in a dilute acetic acid solution and dialyze against distilled water for 48 hours to remove any remaining impurities.
-
Lyophilize the dialyzed solution to obtain pure myristoyl-chitosan powder.
Preparation of Myristate-Containing Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Incorporating myristate-containing lipids can modulate the physicochemical properties of the liposomes, such as their stability and drug release profile.
Experimental Protocol: Preparation of Myristate-Containing Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomes incorporating a myristate-conjugated lipid.
Materials:
-
Phosphatidylcholine (e.g., egg PC or a synthetic PC)
-
Cholesterol
-
Myristoylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Sonicator (bath or probe type) or extruder
-
Round bottom flask
Procedure:
-
Dissolve the desired lipids (phosphatidylcholine, cholesterol, and the myristoylated lipid) in chloroform or a chloroform/methanol mixture in a round bottom flask. The molar ratio of the lipids will depend on the desired properties of the liposomes.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under a stream of nitrogen and then under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and gently agitating the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid with the highest melting point.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
The final liposome (B1194612) suspension can be purified from unencapsulated material by dialysis or size exclusion chromatography.[1]
Conclusion
This compound is a highly valuable and reactive chemical tool for researchers across various disciplines. Its ability to introduce the myristoyl moiety enables the synthesis of a wide array of molecules with tailored properties, from biologically active amides and esters to functionalized polymers and lipid-based drug delivery systems. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers looking to incorporate this compound into their synthetic and analytical methodologies.
References
- 1. Terpene-loaded Liposomes and Isopropyl Myristate as Chemical Permeation Enhancers Toward Liposomal Gene Delivery in Lung Cancer cells; A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resumen de N-Myristoylation-Dependent c-Src Interactions - Dialnet [dialnet.unirioja.es]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Myristoylation - Wikipedia [en.wikipedia.org]
- 9. Src family kinase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Myristoyl Chloride: A Comprehensive Technical Guide for Researchers
For immediate reference, the CAS number for myristoyl chloride is 112-64-1, and its molecular weight is approximately 246.81 g/mol .[1] This guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis, reactivity, and its significant role in biological systems, particularly in the context of protein N-myristoylation.
Physicochemical Properties
This compound, also known as tetradecanoyl chloride, is a reactive acyl chloride derived from myristic acid.[2] It is a colorless to light yellow, oily liquid with a pungent odor.[2][3] Its high reactivity, particularly towards nucleophiles like water, alcohols, and amines, makes it a versatile reagent in organic synthesis.[2][4]
A summary of its key quantitative properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 112-64-1 | [2] |
| Molecular Formula | C₁₄H₂₇ClO | [5] |
| Molecular Weight | 246.82 g/mol | [5][6] |
| Density | 0.908 g/mL at 25 °C | [5][6] |
| Melting Point | -1 °C | [3][5][6] |
| Boiling Point | 250 °C at 100 mmHg | [3][5][6] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Refractive Index | n20/D 1.449 | [2][5][6] |
| Water Solubility | Decomposes | [2][5] |
Experimental Protocols
Synthesis of this compound from Myristic Acid
This protocol describes the synthesis of this compound from myristic acid using thionyl chloride as the chlorinating agent.
Materials:
-
Myristic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous reaction vessel and condenser
-
Ice bath
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, dissolve myristic acid (e.g., 1 g, 4.38 mmol) in freshly distilled thionyl chloride (e.g., 5 mL) in a reaction vessel equipped with a condenser and a magnetic stirrer, under an inert atmosphere.
-
Cool the mixture in an ice bath to -5 °C.
-
Add a catalytic amount of DMF (e.g., 2 drops) to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, remove the excess thionyl chloride and other low-boiling impurities by vacuum distillation.
-
Collect the fraction corresponding to this compound. A typical reported yield is around 98.1% with a purity of approximately 98.8%.
Synthesis of N-Benzylmyristamide (Amide Formation)
This protocol provides a general method for the acylation of a primary amine (benzylamine) with this compound, a reaction commonly known as the Schotten-Baumann reaction.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
A suitable non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA))
-
Separatory funnel
-
Standard glassware for reaction and workup
Procedure:
-
In a fume hood, dissolve benzylamine (1.0 equivalent) and a base (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the addition funnel.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylmyristamide.
-
The product can be further purified by recrystallization or column chromatography.
Biological Significance: Protein N-Myristoylation
This compound is a laboratory surrogate for myristoyl-CoA, the activated form of myristic acid used in the crucial post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[7] This lipid modification is critical for mediating protein-membrane interactions and protein-protein interactions, thereby playing a fundamental role in various signal transduction pathways.[7]
N-Myristoylation Signaling Pathway
The following diagram illustrates the general pathway of co-translational N-myristoylation.
Caption: Co-translational N-myristoylation pathway.
Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of an amide from this compound, as detailed in the experimental protocol.
Caption: General workflow for amide synthesis using this compound.
References
Synthesis of Myristoyl Chloride from Myristic Acid: A Technical Guide for Researchers
Introduction
Myristoyl chloride, also known as tetradecanoyl chloride, is a highly reactive acyl chloride derived from myristic acid, a saturated fatty acid.[1] Its chemical formula is CH₃(CH₂)₁₂COCl.[2] This compound serves as a critical intermediate and building block in a multitude of organic syntheses. For researchers in drug development and materials science, this compound is particularly valuable for its ability to introduce a 14-carbon hydrophobic chain into various molecules. This process, known as myristoylation, can significantly alter the physicochemical properties of the target molecule, enhancing lipophilicity, improving membrane permeability, and enabling the development of lipid-based drug delivery systems.[3][4] Applications range from the synthesis of surfactants and polymers to the modification of active pharmaceutical ingredients (APIs) and the creation of targeted therapies.[3][4][5]
Core Synthesis Pathways
The conversion of myristic acid to this compound involves the substitution of the carboxylic acid's hydroxyl (-OH) group with a chlorine atom (-Cl). This transformation is typically achieved using a chlorinating agent. The most prevalent and effective methods employed in laboratory and industrial settings involve thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][6] Other reagents such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used.[2][7]
Synthesis using Thionyl Chloride (SOCl₂)
The reaction with thionyl chloride is a widely used method due to its efficiency and the convenient removal of byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[6]
Reaction Mechanism: The mechanism involves an initial nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of this compound and the release of SO₂ and HCl.[6][8]
Experimental Protocols & Data
Multiple protocols exist for this synthesis, with variations in solvents, catalysts, and temperature. The use of a catalyst like N,N-dimethylformamide (DMF) is common.[9][10]
| Protocol ID | Reagents & Molar Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| P1-SOCl₂ | Myristic Acid (1 eq.), Thionyl Chloride (4 eq.) | Toluene | None | 45°C, then reflux at 62°C | 8 | Not specified | Not specified | [11] |
| P2-SOCl₂ | Myristic Acid (1 eq.), Thionyl Chloride (excess) | Neat | DMF (catalytic) | -5°C to 70°C | 4 | 98.1 | 98.8 | [9] |
| P3-SOCl₂ | Fatty Acid (1 eq.), Thionyl Chloride (~1.5-2 eq.) | Neat | None | 35-40°C | 5 | Not specified | Not specified | [12] |
Detailed Experimental Protocol (Based on P2-SOCl₂)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place myristic acid (1 g, 4.38 mmol).[9]
-
Reagent Addition: Under an ice bath at -5°C, add freshly distilled thionyl chloride (5 ml). Add 2 drops of N,N-dimethylformamide (DMF) as a catalyst.[9]
-
Initial Reaction: Allow the mixture to stir at room temperature for 20 minutes.[9]
-
Heating: Increase the temperature to 70°C and allow the reaction to proceed for 4 hours. The reaction should be monitored for the cessation of gas evolution (SO₂ and HCl).[9]
-
Workup & Purification: After the reaction is complete, remove the excess thionyl chloride via vacuum distillation. The crude this compound can be further purified by fractional distillation to yield a colorless oily liquid.[9][12]
Synthesis using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is often preferred for its milder reaction conditions and is particularly suitable for substrates sensitive to the higher temperatures sometimes required with thionyl chloride.[4][13] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which simplifies the product purification.[14][15]
Reaction Mechanism: The synthesis with oxalyl chloride proceeds via a catalytic amount of DMF, which forms a Vilsmeier reagent. This reagent is the active chlorinating agent that reacts with myristic acid. The reaction is a nucleophilic acyl substitution where the carboxylic acid attacks the Vilsmeier reagent, ultimately forming the acyl chloride and regenerating the catalyst, while oxalyl chloride decomposes to gaseous byproducts.
Experimental Protocols & Data
| Protocol ID | Reagents & Molar Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| P4-(COCl)₂ | Carboxylic Acid (1 eq.), Oxalyl Chloride (1.5 eq.) | Dichloromethane (B109758) (DCM) | None mentioned | 0°C to RT | 1 | High (not specified) | High (not specified) | [16] |
Detailed Experimental Protocol (General Procedure)
-
Preparation: Suspend or dissolve myristic acid in an inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add oxalyl chloride dropwise to the stirred solution.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
-
Workup & Purification: Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude this compound. Further purification is typically not required as the byproducts are volatile, but vacuum distillation can be performed if necessary.[14]
Experimental Workflow and Applications in Drug Development
The synthesis of this compound is the first step in leveraging myristoylation for therapeutic advantage. The resulting acyl chloride is a versatile reagent used to modify APIs, peptides, or carrier molecules.
Applications in Drug Development:
-
Enhanced Bioavailability: By acylating a drug molecule with the myristoyl group, its lipophilicity is increased. This modification can improve the drug's ability to cross biological membranes, leading to better absorption and bioavailability.[3][4]
-
Lipid-Based Drug Delivery: this compound is used to synthesize novel lipids and polymers that can self-assemble into nanocarriers like micelles or liposomes for targeted drug delivery.[3]
-
Protein Modification: In biochemical studies, this compound is used for bioconjugation, attaching the fatty acid chain to proteins to study protein localization and function, a process known as N-myristoylation.[1][3]
-
Development of NMT Inhibitors: It is a key reagent in synthesizing derivatives of myristic acid that can inhibit N-Myristoyltransferase (NMT), an enzyme that has been identified as a promising target for novel antifungal therapies.[11]
The synthesis of this compound from myristic acid is a fundamental and robust chemical transformation, primarily achieved through the use of thionyl chloride or oxalyl chloride. The choice of reagent depends on the scale of the reaction and the sensitivity of the starting material. The high reactivity of the resulting this compound makes it an invaluable tool for researchers in organic chemistry and drug development, enabling the strategic modification of molecules to enhance their therapeutic properties and create advanced delivery systems. Careful execution of the described protocols and purification steps is crucial to obtaining a high-purity product suitable for these sensitive applications.
References
- 1. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound (EVT-297595) | 112-64-1 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | High-Purity Reagent Supplier [benchchem.com]
- 5. This compound - Nanjing Chemical Material Corp. [njchm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pjoes.com [pjoes.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 14. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Oxalyl Chloride [commonorganicchemistry.com]
An In-depth Technical Guide to the Reaction of Myristoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between myristoyl chloride and primary amines, a fundamental transformation in organic and medicinal chemistry. The content covers the core reaction mechanism, detailed experimental protocols, quantitative data, and the influence of various reaction parameters. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis of N-myristoylated compounds, which are of significant interest in drug development and biological studies.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound, a long-chain fatty acyl chloride, with a primary amine proceeds via a well-established nucleophilic addition-elimination mechanism .[1][2] This type of reaction is characteristic of acyl chlorides, which are highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This polarity renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles such as primary amines.[2]
The mechanism can be delineated into two primary stages:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of this compound.[1] This leads to the formation of a tetrahedral intermediate, in which the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[1]
-
Elimination: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[1] Subsequently, a base present in the reaction mixture abstracts a proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-myristoyl amide product and a salt of the base.[1] If an excess of the primary amine is used, it can also act as the base.
This reaction is a specific example of the more general Schotten-Baumann reaction , which is widely used for the acylation of amines and alcohols.[3][4][5] The reaction is typically performed in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][5]
References
A Comprehensive Technical Guide to the Solubility of Myristoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl chloride (CH₃(CH₂)₁₂COCl), also known as tetradecanoyl chloride, is a highly reactive acyl chloride derived from myristic acid. Its bifunctional nature, featuring a long hydrophobic alkyl chain and a reactive acyl chloride group, makes it a critical reagent in the synthesis of a diverse range of organic molecules. These include pharmaceuticals, surfactants, and materials for bioconjugation. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and the formulation of drug delivery systems. This guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its determination, and explores its relevance in biological signaling pathways.
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility | Notes |
| Alkanes | Hexane, Heptane | Soluble / Miscible | Nonpolar interactions dominate. |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble / Miscible | Soluble due to van der Waals forces.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Generally soluble to miscible.[2][3][4][5] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble / Miscible | Good solubility is expected.[4] |
| Esters | Ethyl acetate | Likely Soluble | Expected to be a suitable solvent. |
| Ketones | Acetone | Likely Soluble | Expected to be a suitable solvent. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | May be soluble, but reactivity with DMF should be considered under certain conditions. |
| Protic Solvents | Water, Ethanol, Methanol | Decomposes | Reacts to form myristic acid and the corresponding ester or hydrochloric acid.[2][3][5] |
Experimental Protocols
Determining the solubility of a reactive compound like this compound requires meticulous experimental design to prevent its degradation. The following outlines a generalized protocol based on the shake-flask method, adapted for a reactive acyl chloride.
Objective:
To determine the qualitative or semi-quantitative solubility of this compound in a given anhydrous organic solvent.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., Argon or Nitrogen)
-
Drying agent for glassware (e.g., oven-dried at >120°C)
-
Gas-tight syringes and septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Centrifuge
-
Analytical instrumentation (e.g., GC-MS, HPLC with a suitable derivatization agent, or NMR)
Methodology:
-
Preparation of Anhydrous Environment:
-
All glassware must be rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
The solvent must be of high purity and anhydrous. If necessary, the solvent should be dried over a suitable drying agent and distilled under an inert atmosphere.
-
-
Sample Preparation:
-
Under a continuous flow of inert gas, add a pre-weighed excess amount of this compound to a dried, tared vial equipped with a magnetic stir bar. The "excess" amount should be more than what is expected to dissolve.
-
Using a gas-tight syringe, add a precise volume of the anhydrous solvent to the vial.
-
Seal the vial immediately with a septum.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, cease stirring and allow the undissolved this compound to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.
-
-
Sample Analysis:
-
Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe, ensuring no solid particles are disturbed.
-
The concentration of this compound in the supernatant can be determined using a suitable analytical technique. Direct analysis by GC-MS is a potential method. Alternatively, a derivatization reaction can be employed. For instance, the this compound can be reacted with a suitable nucleophile (e.g., an amine or alcohol) to form a stable derivative that can be quantified by HPLC or NMR spectroscopy against a calibration curve of the derivatized standard.
-
-
Data Reporting:
-
The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature. Due to the challenges in obtaining precise quantitative data, the results may be reported qualitatively (e.g., "soluble," "sparingly soluble") or semi-quantitatively.
-
Mandatory Visualization
Experimental Workflow for Solubility Determination
Caption: Workflow for Determining the Solubility of this compound.
Signaling Pathway Involving Myristoylation
This compound is the activated form of myristic acid used in laboratory settings for chemical synthesis. In biological systems, myristic acid is attached to proteins in a process called N-myristoylation, which is crucial for various signaling pathways. This modification is catalyzed by N-myristoyltransferase (NMT) and often targets an N-terminal glycine (B1666218) residue of the protein. The attached myristoyl group acts as a lipid anchor, facilitating the protein's localization to cellular membranes and mediating protein-protein interactions. A key example is the role of myristoylation in the localization and function of Src family kinases, which are critical in cell growth and proliferation signaling.
Caption: N-Myristoylation in Src Kinase Signaling Pathway.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
Stability of Myristoyl Chloride in Aqueous Buffer Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl chloride (CH₃(CH₂)₁₂COCl), a long-chain fatty acyl chloride, is a crucial reagent in organic synthesis, particularly in the pharmaceutical and biotechnology sectors. It serves as a myristoylation agent, introducing the 14-carbon myristoyl group to various molecules, a modification that can significantly alter their biological activity, localization, and membrane-binding properties. Despite its utility, the high reactivity of this compound, especially its susceptibility to hydrolysis in aqueous environments, presents a significant challenge for its storage, handling, and use in reactions involving aqueous buffer solutions. This technical guide provides an in-depth analysis of the stability of this compound in aqueous systems, summarizing available data, outlining experimental protocols for stability assessment, and discussing the underlying chemical principles.
This compound, like other acyl chlorides, is highly reactive towards nucleophiles, with water being a readily available nucleophile in aqueous buffers.[1][2] This high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] The hydrolysis reaction is vigorous and results in the formation of myristic acid and hydrochloric acid, as depicted in the reaction scheme below.[1]
Factors Influencing the Stability of this compound in Aqueous Buffers
The stability of this compound in an aqueous environment is not absolute and is influenced by several key factors:
-
pH of the Buffer: The rate of hydrolysis of acyl chlorides is generally pH-dependent. The reaction can be catalyzed by both acid and base. At neutral and acidic pH, the hydrolysis proceeds via nucleophilic attack by water. In alkaline conditions, the much more nucleophilic hydroxide (B78521) ion (OH⁻) significantly accelerates the rate of hydrolysis. Therefore, this compound is expected to be least stable at higher pH values.
-
Buffer Composition: The components of the buffer solution can also influence the rate of hydrolysis. Some buffer species can act as nucleophiles and directly react with this compound, competing with hydrolysis. For instance, buffers containing primary or secondary amine groups (e.g., Tris) can react to form amides. Phosphate and carboxylate-based buffers can also exhibit nucleophilic properties.
-
Temperature: As with most chemical reactions, the rate of this compound hydrolysis is expected to increase with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more rapidly.
-
Solvent Polarity and Composition: While this guide focuses on aqueous buffers, it is important to note that the presence of co-solvents can affect stability. Less polar solvents may decrease the rate of hydrolysis.
Quantitative Analysis of this compound Stability
Obtaining precise quantitative data on the stability of this compound in aqueous buffers is challenging due to its extremely rapid hydrolysis. A thorough review of the scientific literature reveals a lack of specific kinetic data, such as rate constants and half-lives, for this compound under various aqueous buffer conditions. This is likely due to the reaction being too fast for conventional analytical techniques.
However, studies on other acyl chlorides provide a general understanding of the expected reactivity. For instance, the hydrolysis of shorter-chain acyl chlorides has been studied, and they exhibit very short half-lives in aqueous environments. It is reasonable to infer that this compound would have a similarly high or even higher rate of hydrolysis due to the inductive effect of the long alkyl chain.
To provide a comparative perspective, the table below summarizes qualitative stability information for acyl chlorides in general.
| Condition | Relative Stability | Primary Degradation Product | Notes |
| Neutral Aqueous Buffer (e.g., PBS, pH 7.4) | Very Low | Myristic Acid, HCl | Rapid hydrolysis is expected. |
| Acidic Aqueous Buffer (e.g., Acetate, pH 4-5) | Low | Myristic Acid, HCl | Hydrolysis is slower than at neutral or alkaline pH but still significant. |
| Alkaline Aqueous Buffer (e.g., Carbonate, pH 9-10) | Extremely Low | Myristic Acid, HCl | Hydrolysis is extremely rapid due to catalysis by hydroxide ions. |
| Aqueous Buffer with Nucleophilic Species (e.g., Tris) | Very Low | Myristic Acid, Myristoyl-Buffer Adduct, HCl | Competitive reaction with buffer components can occur. |
| Anhydrous Organic Solvents (e.g., Dichloromethane, THF) | High | - | Stable in the absence of water and other nucleophiles. |
Experimental Protocols for Stability Assessment
Due to the rapid nature of this compound hydrolysis, specialized techniques are required to monitor its stability in aqueous buffers. The following are proposed experimental protocols based on established methods for studying fast reactions.
Stopped-Flow Spectroscopy
This technique is ideal for studying reactions that occur on the millisecond to second timescale.
Principle: Small volumes of reactant solutions (e.g., this compound in an organic solvent and the aqueous buffer) are rapidly mixed, and the reaction is monitored in real-time by a spectroscopic method, typically UV-Vis or fluorescence spectroscopy.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a dry, inert organic solvent (e.g., acetonitrile (B52724) or THF).
-
Prepare the desired aqueous buffer solution at the target pH and temperature.
-
-
Instrumentation Setup:
-
Use a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.
-
Set the observation wavelength to monitor a change in absorbance or fluorescence upon hydrolysis. This may involve monitoring the disappearance of a this compound-related peak or the appearance of a product-related signal.
-
-
Data Acquisition:
-
Rapidly mix the this compound solution with the aqueous buffer in the stopped-flow apparatus.
-
Record the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Fit the kinetic trace to an appropriate rate equation (e.g., first-order or pseudo-first-order) to determine the rate constant (k) of the hydrolysis reaction.
-
Calculate the half-life (t₁/₂) of this compound in the specific buffer using the equation: t₁/₂ = 0.693 / k.
-
Potentiometric Titration
This method can be used to monitor the production of hydrochloric acid during the hydrolysis of this compound.
Principle: The hydrolysis of this compound produces one equivalent of HCl. By monitoring the change in pH or by titrating the generated acid with a standardized base, the reaction progress can be followed.
Methodology:
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a pH electrode and a stirrer, add a known volume of the aqueous buffer.
-
-
Initiation of Reaction:
-
Add a known amount of this compound to the buffer solution while stirring vigorously to ensure rapid mixing.
-
-
Monitoring:
-
Record the pH of the solution as a function of time.
-
Alternatively, maintain a constant pH by the controlled addition of a standardized base solution using an autotitrator. The rate of base addition corresponds to the rate of HCl production.
-
-
Data Analysis:
-
From the rate of change in pH or the rate of base addition, calculate the rate of this compound hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor the disappearance of this compound and the appearance of myristic acid in real-time.
Principle: ¹H or ¹³C NMR spectroscopy can distinguish between the signals of this compound and its hydrolysis product, myristic acid. By acquiring spectra at different time points, the concentrations of these species can be determined.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated organic solvent compatible with water (e.g., acetonitrile-d₃).
-
Prepare the aqueous buffer in D₂O.
-
-
Reaction Monitoring:
-
Initiate the reaction by mixing the this compound solution with the D₂O buffer directly in an NMR tube at a controlled temperature.
-
Acquire a series of ¹H or ¹³C NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic signals for this compound and myristic acid in each spectrum.
-
Plot the concentration of this compound as a function of time and fit the data to a suitable kinetic model to obtain the rate constant.[3]
-
Visualizing the Hydrolysis of this compound
The following diagrams illustrate the key concepts related to the stability of this compound in aqueous solutions.
Caption: The hydrolysis of this compound in the presence of water.
Caption: Key factors that influence the stability of this compound.
Caption: A generalized workflow for assessing this compound stability.
Conclusion and Recommendations
This compound is an inherently unstable compound in aqueous buffer solutions, readily undergoing hydrolysis to form myristic acid and hydrochloric acid. The rate of this degradation is significantly influenced by pH, temperature, and buffer composition. Due to its high reactivity, quantitative data on its stability is scarce in the scientific literature.
For researchers, scientists, and drug development professionals utilizing this compound in applications involving aqueous media, the following recommendations are crucial:
-
Minimize Contact with Water: Store and handle this compound under strictly anhydrous conditions to prevent premature degradation.
-
Use Anhydrous Solvents: When preparing stock solutions, use dry, aprotic organic solvents.
-
Control Reaction Conditions: If reactions must be performed in the presence of water, conduct them at low temperatures and, if possible, at a lower pH to slow the rate of hydrolysis.
-
Consider Buffer Choice: Avoid buffers with nucleophilic groups that can react with this compound.
-
Perform In-Situ Reactions: Whenever feasible, generate and use this compound in situ to avoid isolation and storage issues.
-
Rapid Reaction Monitoring: For kinetic studies or reactions where the stability of this compound is critical, employ rapid monitoring techniques such as stopped-flow spectroscopy.
By understanding the inherent instability of this compound and implementing appropriate handling and experimental design strategies, its utility as a valuable synthetic reagent can be maximized while minimizing the impact of its degradation. Further research to quantify the hydrolysis kinetics of this compound under a range of buffer conditions would be highly beneficial to the scientific community.
References
A Comprehensive Technical Guide to the Handling and Storage of Myristoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Myristoyl chloride (CAS 112-64-1), also known as tetradecanoyl chloride, is a reactive acyl chloride widely utilized in organic synthesis, particularly in the pharmaceutical and cosmetic industries for the introduction of the myristoyl group.[1][2][3] Its high reactivity necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the compound. This guide provides an in-depth overview of the essential safety precautions, storage requirements, and emergency procedures for this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow, oily liquid with a pungent odor.[1][4] It is miscible with many organic solvents but reacts violently with water and alcohols.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₄H₂₇ClO | [1][5] |
| Molecular Weight | 246.82 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [1][4][5] |
| Melting Point | -1 °C (30.2 °F) | [7][8][9] |
| Boiling Point | 172 - 176 °C @ 5 mbar | [5][7] |
| Density | 0.908 g/mL at 25 °C | [5][8][9] |
| Flash Point | > 100 °C (> 212 °F) | [5] |
| Solubility | Decomposes in water. Soluble in ether and other organic solvents. | [1][4] |
Safe Handling Protocols
Due to its corrosive nature and reactivity with moisture, meticulous handling procedures are crucial.[5][10]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.[5][11][12]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | References |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | [5][10][11] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [5][10][11] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated. | [5][7][10] |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][11] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][7][12]
General Handling Precautions
-
Handle under an inert gas atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[11]
Storage Guidelines
Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.
Storage Conditions
Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][13] The storage area should be designated as a corrosives area.[5][10] Containers should be kept tightly sealed to prevent moisture ingress.[11][13] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[11]
Incompatible Materials
This compound is incompatible with a range of substances.[5][7][12][14] Contact with these materials can lead to violent reactions and the release of hazardous substances.
Table 3: Incompatible Materials and Hazardous Decomposition Products
| Incompatible Materials | Hazardous Decomposition Products | References |
| Water, Moist Air | Hydrogen chloride gas, Myristic acid | [1][5][7] |
| Strong Bases | Violent reaction | [7][14] |
| Alcohols | Violent reaction, formation of esters and hydrogen chloride | [4][7][12] |
| Amines | Violent reaction, formation of amides and hydrogen chloride | [7] |
| Strong Oxidizing Agents | Fire and explosion hazard | [5][10] |
| Metals | May react to form flammable hydrogen gas | [7][10] |
| Thermal Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Phosgene, Hydrogen chloride gas | [5][7][10] |
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency involving this compound.
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol | References |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][7][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5][7][10] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7][11] |
Spill and Leak Procedures
In case of a spill, evacuate personnel to a safe area.[11] Ensure adequate ventilation.[5][11] Wear appropriate personal protective equipment as outlined in Section 2.1.[11]
For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[5][10] Do not use combustible materials like sawdust. Place the absorbed material into a suitable, closed container for disposal.[11] Prevent the spill from entering drains or waterways.[5][11]
Firefighting Measures
This compound itself is not highly flammable, but it can decompose upon heating to produce corrosive and toxic fumes.[10]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]
-
Unsuitable Extinguishing Media: Do NOT use water, as it will react violently with this compound.[5][10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]
Experimental Protocols
While specific experimental protocols will vary based on the research application, the following general workflow should be followed when using this compound.
General Workflow for a Reaction with this compound
-
Preparation: Ensure the reaction is set up in a clean, dry, and inert atmosphere. All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Handling: Transfer this compound using a syringe or cannula under an inert atmosphere to a dropping funnel.
-
Reaction: Add the this compound dropwise to the reaction mixture, which is typically cooled in an ice bath to control the exothermic reaction.
-
Quenching: After the reaction is complete, the remaining reactive this compound is carefully quenched by the slow addition of a suitable reagent, such as a cold aqueous solution of sodium bicarbonate.
-
Work-up: The product is then extracted and purified using standard laboratory techniques.
Visualized Workflows and Relationships
The following diagrams illustrate key decision-making processes and relationships for the safe handling of this compound.
Caption: General workflow for handling this compound.
Caption: Chemical incompatibility of this compound.
Caption: Spill response workflow for this compound.
References
- 1. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Nanjing Chemical Material Corp. [njchm.com]
- 4. Huzhou Salon Chemical Co. Ltd. -- Myristyl chloride112-64-1 [shalongchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | C14H27ClO | CID 66986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound 97 112-64-1 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound(112-64-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. kscl.co.in [kscl.co.in]
- 13. Safety information and storage methods of this compound-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 14. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to the Safe Laboratory Use of Myristoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions, handling protocols, and emergency procedures required for the safe use of Myristoyl chloride in a laboratory setting. Adherence to these guidelines is critical to mitigate the risks associated with this corrosive and reactive chemical.
Chemical Identification and Properties
This compound, also known as Tetradecanoyl chloride, is a colorless to light yellow oily liquid.[1][2] It is a reactive acyl chloride used in organic synthesis, particularly for the acylation of alcohols and amines, and in the production of surfactants and pharmaceutical intermediates.[1][3] Its high reactivity, especially with water and other nucleophilic reagents, necessitates stringent safety measures.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound[4] |
| Synonyms | Tetradecanoyl chloride[4][5][6] |
| CAS Number | 112-64-1[4][5][6] |
| Molecular Formula | C₁₄H₂₇ClO[4][6][7] |
| Molecular Weight | 246.82 g/mol [4][6][7] |
| Appearance | Colorless to light yellow liquid[1][6][7] |
| Odor | Pungent, strong, or odorless reported[2][5][6][7] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | -1 °C (30.2 °F) | [3][5][6][8] |
| Boiling Point | 172 - 176 °C @ 5 mbar | [5][6] |
| 164 - 166 °C @ 14 mmHg | [1] | |
| 250 °C @ 100 mmHg | [3][8] | |
| Density | 0.908 g/mL at 25 °C | [3][5][6][8] |
| Flash Point | > 100 °C (> 212 °F) | [5][6] |
| Solubility | Reacts with water.[2][7] Soluble in organic solvents like ether and chloroform.[2][7] |
| Reactivity | Moisture sensitive; reacts violently with water, strong bases, alcohols, and amines.[5][6] | |
Hazard Identification and Classification
This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[9][10] Contact with water liberates toxic hydrogen chloride gas.[5] It may also be corrosive to metals.[8]
Table 3: GHS Hazard Classification
| Classification | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage[8][9] |
| Eye Damage | 1 | H314: Causes severe skin burns and eye damage[8] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[8] |
Table 4: NFPA 704 Rating
| Category | Rating | Description |
|---|---|---|
| Health | 3 | Short exposure could cause serious temporary or moderate residual injury.[6][9] |
| Flammability | 1 | Materials that require considerable preheating before ignition can occur.[6][9] |
| Instability/Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[9] Note: While the NFPA reactivity is 0, other sources state it reacts with water.[5][6] |
Experimental and Handling Protocols
Strict adherence to established protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
Protocol 1: Standard Laboratory Handling
-
Preparation:
-
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is sensitive to air and moisture.[5][9]
-
Keep the container tightly closed when not in use.[6][9][11]
-
Avoid contact with skin, eyes, and clothing.[6][11][12] Do not breathe vapors or mists.[5][9]
-
Use corrosion-resistant equipment.[12] Avoid metal containers.
-
When transferring, pour slowly to avoid splashing.
-
-
Post-Handling:
Protocol 2: Spill Cleanup
-
Immediate Actions:
-
Containment & Cleanup:
-
Final Steps:
-
Clean the affected area thoroughly.
-
Dispose of the waste container according to institutional and regulatory guidelines.[5]
-
Visual Workflow Guides
The following diagrams illustrate key safety and emergency workflows for handling this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision-making workflow for emergency response to incidents involving this compound.
Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
First-Aid Measures
-
General Advice: Move the victim from the danger area. Consult a physician and show them this safety data sheet.[9]
-
Inhalation: Move the person into fresh air.[5][6][9] If breathing is difficult, give oxygen; if not breathing, give artificial respiration.[6][9] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately take off all contaminated clothing.[5] Wash off with soap and plenty of water for at least 15 minutes.[5][6] Seek immediate medical attention.[5][6]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15-30 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5] Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting.[5][6][9] Rinse mouth with water.[5][9] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6][9] Seek immediate medical attention.[5][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[6][9] Water spray can be used to cool fire-exposed containers.[6]
-
Unsuitable Extinguishing Media: Do NOT use water directly on the burning material, as it will react and liberate toxic gas.[5][6][12]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including hydrogen chloride, phosgene, and carbon monoxide.[6] Vapors are heavier than air and may spread along floors.[6] Containers may explode when heated.[6][11]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][6][9]
Personal Protective Equipment (PPE) and Exposure Controls
-
Engineering Controls:
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][11]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][9][11]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[5][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[6][11]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[9] Wash hands before breaks and at the end of the workday.[9] Immediately change contaminated clothing.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Huzhou Salon Chemical Co. Ltd. -- Myristyl chloride112-64-1 [shalongchem.com]
- 3. This compound | 112-64-1 [chemicalbook.com]
- 4. This compound | C14H27ClO | CID 66986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]
- 8. ミリストイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Safety information and storage methods of this compound-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 11. This compound(112-64-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
Protocol for N-myristoylation of Recombinant Proteins in E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
N-myristoylation is a critical lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[1][2] This modification is prevalent in eukaryotic and viral proteins, playing a crucial role in signal transduction, protein-protein interactions, and membrane targeting.[1][2] Since Escherichia coli lacks an endogenous NMT, the production of recombinant N-myristoylated proteins in this host requires the co-expression of the target protein with a heterologous NMT, typically from yeast (Saccharomyces cerevisiae) or human sources.[1][3][4] This document provides a detailed protocol for the efficient N-myristoylation of recombinant proteins in E. coli, covering both dual-plasmid and single-plasmid co-expression systems, optimization of expression conditions, and purification of the modified protein.
Introduction
Recombinant protein production in E. coli is a cornerstone of modern biotechnology, valued for its cost-effectiveness and high yields. However, a significant limitation is the absence of eukaryotic post-translational modifications, such as N-myristoylation.[1] This modification is indispensable for the biological activity of numerous proteins involved in critical cellular processes, including signaling pathways and oncogenesis.[1][2]
To overcome this limitation, a system for reconstituting N-myristoylation in E. coli has been developed. This involves the co-expression of a heterologous N-myristoyltransferase (NMT) along with the target protein.[4][5] The culture medium is supplemented with myristic acid, which is utilized by the co-expressed NMT to myristoylate the target protein at its N-terminal glycine residue.[1][3] This in-vivo myristoylation strategy has been successfully employed to produce functionally active myristoylated proteins for structural and functional studies.
This protocol details the necessary steps for producing N-myristoylated recombinant proteins in E. coli, providing researchers with a robust methodology for obtaining high yields of correctly modified proteins.
Signaling Pathway: The Role of N-myristoylated HIV-1 Nef
N-myristoylation is essential for the function of the HIV-1 Nef protein, a key virulence factor in HIV pathogenesis.[6] Myristoylation anchors Nef to the cytosolic face of cellular membranes, a localization critical for its interaction with host cell signaling machinery. Nef acts as a molecular adaptor, manipulating various cellular pathways to enhance viral replication and immune evasion.[1][4] For instance, it downregulates the surface expression of CD4 and MHC class I molecules, protecting the infected cell from the host immune response.[1][7]
Experimental Workflow
The overall workflow for producing N-myristoylated recombinant proteins in E. coli involves several key stages, from the initial cloning and transformation to the final purification and analysis of the myristoylated protein.
Data Presentation
Table 1: Recommended Expression Systems and Strains
| Component | Description | Reference |
| Expression System | Single-Vector System: Target gene and NMT gene in a dual-expression vector (e.g., pETDuet-1). Simplifies transformation and plasmid maintenance. | [1][3] |
| Dual-Vector System: Target gene and NMT gene on two separate, compatible plasmids with different antibiotic resistance markers. | [4][5] | |
| E. coli Strain | BL21(DE3) derivatives (e.g., BL21-CodonPlus(DE3)-RIL): Commonly used for protein expression. The CodonPlus variant contains extra copies of rare tRNA genes, which can improve the translation of heterologous proteins. | [1][3] |
Table 2: Optimized Conditions for N-myristoylation in E. coli
| Parameter | Recommended Range | Typical Value | Reference |
| Myristic Acid Concentration | 50 - 200 µM | 50 µM for HIV-1 Nef, 100-200 µM for NCS-1 | [8] |
| IPTG Concentration | 0.1 - 1.0 mM | 0.5 mM | [8][9] |
| Induction Temperature | 16 - 37 °C | 28 - 30 °C | [1][10] |
| Induction Duration | 4 hours - overnight | 4-5 hours or overnight | [3] |
| Cell Density at Induction (OD600) | 0.6 - 2.0 | 0.8 - 1.5 | [3][8] |
Table 3: Reported Yields of Recombinant N-myristoylated Proteins
| Protein | Expression System | Yield | Reference |
| HIV-1 Nef | Single-vector (pETDuet-1) | ~20 mg/L | [1][3] |
| Neuronal Calcium Sensor 1 (NCS-1) | Dual-vector | >50 mg/L | [6][11] |
| Vac8 | Dual-vector | 750 µg/L | [10] |
Experimental Protocols
Vector Construction
a. Single-Vector System:
-
Clone the gene encoding the N-myristoyltransferase (e.g., human NMT-1 or yeast NMT1) into one of the multiple cloning sites (MCS) of a dual-expression vector like pETDuet-1.
-
Clone the gene of the target protein into the other MCS of the same vector. Ensure the target protein has an N-terminal glycine residue following the initial methionine for myristoylation to occur.
b. Dual-Vector System:
-
Clone the NMT gene into an expression vector with a specific antibiotic resistance marker.
-
Clone the target protein gene into a compatible expression vector with a different antibiotic resistance marker.
Transformation
-
Transform the constructed plasmid(s) into a suitable E. coli expression strain, such as BL21-CodonPlus(DE3)-RIL.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic(s).
-
Incubate the plates overnight at 37°C.
Protein Expression and N-myristoylation
-
Inoculate a single colony from the agar plate into 50 mL of LB medium containing the required antibiotic(s).
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with antibiotics) with the overnight culture to an initial OD600 of approximately 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Reduce the temperature to 28-30°C.
-
Prepare a 5 mM stock solution of myristic acid in a solution containing 0.6 mM Bovine Serum Albumin (BSA).
-
Add the myristic acid stock solution to the culture to a final concentration of 50-200 µM, 10 minutes before induction.[8]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8]
-
Continue to incubate the culture for 4-5 hours or overnight at the reduced temperature with shaking.
Cell Harvesting and Lysis
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM EDTA, 1 mM DTT) supplemented with protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
Protein Purification
The purification strategy will depend on the properties of the target protein and any affinity tags used.
a. Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins:
-
Equilibrate a Ni-NTA column with binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole.
b. Hydrophobic Interaction Chromatography (HIC) for separating myristoylated and non-myristoylated forms:
-
The myristoylated form of the protein is more hydrophobic than the non-myristoylated form. This property can be exploited for separation using HIC.
-
Load the protein sample onto an HIC column (e.g., Butyl Sepharose) in a high salt buffer.
-
Elute the proteins with a decreasing salt gradient. The more hydrophobic, myristoylated protein will elute at a lower salt concentration.[3]
Analysis of N-myristoylation
a. SDS-PAGE:
-
N-myristoylation may lead to a slight shift in the apparent molecular weight of the protein on SDS-PAGE.
b. Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) is the most definitive method to confirm N-myristoylation. The mass of the myristoylated protein will be increased by 210.36 Da (the mass of the myristoyl group minus the mass of a water molecule) compared to the non-myristoylated form.
Conclusion
The co-expression of N-myristoyltransferase with a target protein in E. coli is a powerful and efficient method for producing recombinant N-myristoylated proteins.[1][4] By optimizing expression conditions, including myristic acid concentration and induction parameters, it is possible to obtain high yields of properly modified and biologically active proteins.[6][11] The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique for their specific protein of interest, thereby facilitating further research into the structure and function of this important class of proteins.
References
- 1. Human Immunodeficiency Virus Type 1 Nef: Adapting to Intracellular Trafficking Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal calcium sensor-1 - Wikipedia [en.wikipedia.org]
- 3. A Novel Approach to Bacterial Expression and Purification of Myristoylated Forms of Neuronal Calcium Sensor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of Nef in HIV-1 replication and disease pathogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV - Wikipedia [en.wikipedia.org]
- 8. Single Vector System for Efficient N-myristoylation of Recombinant Proteins in E. coli | PLOS One [journals.plos.org]
- 9. goldbio.com [goldbio.com]
- 10. uniprot.org [uniprot.org]
- 11. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for In Vitro Myristoylation of Peptides using Myristoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a crucial lipid modification where a myristoyl group, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine (B1666218) residue of a protein or peptide.[1][2] This modification plays a significant role in mediating protein-protein interactions, membrane targeting, and signal transduction.[1][3] Dysregulation of myristoylation is implicated in various diseases, including cancer and infectious diseases, making myristoylated peptides and proteins important targets for drug development and biological research.
These application notes provide a detailed protocol for the in vitro chemical myristoylation of peptides using myristoyl chloride, a straightforward and efficient method for producing myristoylated peptides for research purposes. The protocol covers the reaction setup, purification of the modified peptide, and analytical techniques for verification.
Data Presentation
The efficiency of chemical myristoylation can be influenced by the peptide sequence and reaction conditions. Below is a summary of typical quantitative data obtained from the in vitro myristoylation of peptides using this compound, followed by purification and analysis.
| Parameter | Typical Value | Method of Determination | Notes |
| Reaction Yield | 70-90% | RP-HPLC, Mass Spectrometry | Yield is dependent on peptide sequence, solubility, and optimization of reaction conditions. |
| Purity after Purification | >95% | RP-HPLC | Purity levels suitable for quantitative biological assays can be achieved with RP-HPLC.[4] |
| Molecular Mass Confirmation | Observed Mass ± 1 Da of Calculated Mass | MALDI-TOF Mass Spectrometry | A characteristic neutral loss of 210 Da (the mass of the myristoyl moiety) is often observed during MS/MS analysis.[4] |
| Myristoylation Site | N-terminal Glycine | Tandem Mass Spectrometry (MS/MS) | MS/MS fragmentation can confirm the attachment of the myristoyl group to the N-terminal amine. |
Experimental Protocols
Materials and Reagents
-
Peptide with an N-terminal glycine residue (lyophilized powder)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas
-
Reversed-phase C18 HPLC column
-
Lyophilizer
-
Mass spectrometer (e.g., MALDI-TOF)
Protocol 1: In Vitro Myristoylation of Peptides
This protocol describes the chemical attachment of a myristoyl group to the N-terminal glycine of a peptide.
1. Peptide Dissolution: a. Weigh the desired amount of lyophilized peptide into a clean, dry reaction vial. b. Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
2. Reaction Setup: a. Under a stream of nitrogen gas, add N,N-Diisopropylethylamine (DIEA) to the peptide solution. A 2-3 molar excess of DIEA relative to the peptide is recommended to act as a base. b. In a separate vial, prepare a solution of this compound in anhydrous DMF. A 1.5 to 2-fold molar excess of this compound relative to the peptide is typically sufficient. c. Slowly add the this compound solution dropwise to the stirring peptide solution at room temperature.
3. Reaction Incubation: a. Allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring. b. The reaction progress can be monitored by taking small aliquots and analyzing them by RP-HPLC or mass spectrometry.
4. Quenching the Reaction: a. After the reaction is complete, quench any remaining this compound by adding a small amount of water (approximately 10% of the total reaction volume). b. Stir for an additional 30 minutes.
5. Sample Preparation for Purification: a. Dilute the reaction mixture with an equal volume of water containing 0.1% TFA. b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before HPLC purification.
Protocol 2: Purification of Myristoylated Peptide by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying myristoylated peptides due to the increased hydrophobicity of the modified peptide.[5]
1. Column and Solvents: a. Use a C18 reversed-phase HPLC column. b. Prepare the mobile phases:
- Solvent A: 0.1% TFA in HPLC-grade water.
- Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
2. Gradient Elution: a. Equilibrate the column with 95% Solvent A and 5% Solvent B. b. Inject the prepared sample onto the column. c. Elute the peptide using a linear gradient. A typical gradient for a myristoylated peptide is a 30-minute linear gradient from 5% to 65% Solvent B.[4] The optimal gradient may need to be adjusted based on the hydrophobicity of the specific peptide. d. Monitor the elution profile at 214 nm and 280 nm.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak, which should elute at a higher acetonitrile concentration compared to the unmyristoylated peptide. b. Analyze the collected fractions by mass spectrometry to confirm the presence of the desired myristoylated peptide.
4. Lyophilization: a. Pool the pure fractions containing the myristoylated peptide. b. Freeze the pooled fractions and lyophilize to obtain the purified myristoylated peptide as a dry powder.
Protocol 3: Analysis of Myristoylated Peptide by MALDI-TOF Mass Spectrometry
Mass spectrometry is essential for confirming the successful myristoylation of the peptide.
1. Sample Preparation: a. Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) in a 1:1 solution of acetonitrile and 0.1% TFA in water.[6] b. Mix the purified myristoylated peptide solution (in a volatile solvent like 50% acetonitrile/water) with the matrix solution in a 1:1 ratio.
2. Spotting and Crystallization: a. Spot 1 µL of the peptide-matrix mixture onto the MALDI target plate. b. Allow the spot to air-dry completely, allowing for co-crystallization of the peptide and matrix.[6]
3. Data Acquisition: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire the mass spectrum in positive ion mode. The expected mass will be the mass of the original peptide plus the mass of the myristoyl group (210.36 Da) minus the mass of a proton from the N-terminal amine.
4. MS/MS Analysis (Optional): a. For further confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of the myristoylated peptide. b. Fragmentation will often show a characteristic neutral loss of 210 Da, corresponding to the myristoyl moiety, providing strong evidence of successful modification.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving a myristoylated protein and the experimental workflow for in vitro peptide myristoylation.
Caption: Experimental workflow for the in vitro myristoylation of peptides.
Caption: Src kinase activation signaling pathway initiated by a receptor tyrosine kinase.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Myristoylated Peptides [biosyn.com]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Myristoyl Chloride for Bioconjugation of Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylation, the covalent attachment of a 14-carbon saturated fatty acid, myristate, to a protein, is a critical lipid modification that plays a pivotal role in various cellular processes. This modification, naturally catalyzed by the enzyme N-myristoyltransferase (NMT), typically occurs at the N-terminal glycine (B1666218) residue of target proteins.[1][2][3] Myristoylation enhances the hydrophobicity of a protein, facilitating its association with cellular membranes and influencing protein-protein interactions, subcellular localization, and signal transduction.[4][5][6]
In the context of therapeutic proteins, chemical myristoylation using myristoyl chloride offers a strategic approach to modulate their pharmacokinetic and pharmacodynamic properties. By increasing the lipophilicity of a therapeutic protein, myristoylation can enhance its membrane permeability, prolong its plasma half-life, and potentially improve its cellular uptake.[3][7] This modification can be particularly beneficial for intracellular drug targets, enabling therapeutic proteins to more effectively reach their site of action.
These application notes provide detailed protocols for the chemical N-terminal myristoylation of therapeutic proteins using this compound, subsequent purification of the bioconjugate, and methods for its characterization. Additionally, we present quantitative data on the effects of myristoylation and visualize key signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of Myristoylation on Therapeutic Protein Properties
| Property | Unmodified Protein | Myristoylated Protein | Reference |
| Myristoylation Efficiency | N/A | 10-25% (for Arf1) | [8] |
| Thermal Stability (Tm) | Varies | Increased | [9] |
| Aqueous Solubility | High | Decreased | [9] |
| Cellular Uptake | Low | Increased (qualitative) | [10] |
| Biological Activity (IC50) | Varies | Potentially Altered | [11][12] |
Note: The quantitative data presented are illustrative and may vary depending on the specific therapeutic protein and experimental conditions.
Experimental Protocols
Protocol 1: Chemical N-terminal Myristoylation of a Therapeutic Protein
This protocol describes the chemical conjugation of this compound to the N-terminal α-amine of a therapeutic protein. The selectivity for the N-terminus over lysine (B10760008) ε-amines is achieved by controlling the reaction pH, as the N-terminal α-amine generally has a lower pKa (around 6-8) than the lysine ε-amine (around 10).[1][13]
Materials and Reagents:
-
Therapeutic protein with an accessible N-terminal glycine
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HEPES buffer (50 mM, pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Protein Preparation: Dissolve the therapeutic protein in 50 mM HEPES buffer (pH 7.0) to a final concentration of 1-5 mg/mL. Ensure the protein is fully dissolved and the solution is clear.
-
This compound Solution Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup:
-
Place the protein solution in a suitable reaction vessel on a magnetic stirrer at 4°C.
-
Slowly add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold of this compound over the protein. The optimal molar ratio should be determined empirically for each protein.
-
Continuously monitor the pH of the reaction mixture. Maintain the pH at 7.0 by adding small aliquots of 0.1 M NaOH as needed. The acylation reaction releases HCl, which will lower the pH.
-
-
Reaction Incubation: Incubate the reaction mixture at 4°C with gentle stirring for 2-4 hours. The optimal reaction time may vary and should be determined by monitoring the reaction progress (e.g., by mass spectrometry).
-
Reaction Quenching: To quench the reaction, add a sufficient amount of a primary amine-containing buffer, such as Tris buffer, to a final concentration of 50 mM.
-
Purification: Proceed immediately to Protocol 2 for the purification of the myristoylated protein.
Protocol 2: Purification of Myristoylated Protein by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The addition of the myristoyl group increases the hydrophobicity of the protein, allowing for its separation from the unreacted protein and other impurities.[14][15][16]
Materials and Reagents:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Binding Buffer: 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Elution Buffer: 50 mM sodium phosphate, pH 7.0
-
Chromatography system (e.g., FPLC)
-
Dialysis tubing
Procedure:
-
Sample Preparation:
-
Dialyze the quenched reaction mixture from Protocol 1 against the Binding Buffer overnight at 4°C to exchange the buffer and introduce the high salt concentration required for binding to the HIC column.
-
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes of Binding Buffer.
-
Sample Loading: Load the dialyzed sample onto the equilibrated HIC column at a flow rate recommended by the column manufacturer.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound proteins using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes. The myristoylated protein, being more hydrophobic, will elute at a lower salt concentration (later in the gradient) than the unmodified protein.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and mass spectrometry (as described in Protocol 3) to identify the fractions containing the pure myristoylated protein.
-
Buffer Exchange: Pool the fractions containing the purified myristoylated protein and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Characterization of Myristoylated Protein
1. SDS-PAGE Analysis:
-
Run samples of the purified myristoylated protein and the unmodified protein on an SDS-PAGE gel.
-
Myristoylation may cause a slight shift in the apparent molecular weight of the protein.
2. Mass Spectrometry (MS) Analysis:
-
Use techniques like LC-ESI-QIT or MALDI-ToF/ToF mass spectrometry to confirm the covalent attachment of the myristoyl group.[17]
-
The mass of the myristoylated protein should be increased by the mass of the myristoyl group minus the mass of a water molecule (approximately 210 Da).[17]
-
Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification at the N-terminal glycine.
3. Quantification of Myristoylation Efficiency:
-
Analyze the reaction mixture before purification using quantitative mass spectrometry or by integrating the peak areas from the HIC chromatogram corresponding to the modified and unmodified protein.[8]
4. Functional Assays:
-
Perform relevant biological assays to assess the impact of myristoylation on the therapeutic protein's activity. For example:
-
Enzyme Kinetics: For protein kinase inhibitors, determine the IC50 value of the myristoylated and unmodified protein.[11]
-
Cell Viability Assays: For cytotoxic proteins, compare the cytotoxic effects on relevant cell lines.
-
Binding Assays: Measure the binding affinity to the target receptor or molecule.
-
5. Cellular Uptake Studies:
-
Label the myristoylated and unmodified proteins with a fluorescent dye.
-
Incubate cells with the labeled proteins and quantify the cellular uptake using techniques like flow cytometry or fluorescence microscopy.[10]
Visualizations
Caption: Experimental workflow for myristoylation.
Caption: Src kinase signaling pathway.
Caption: Ras signaling pathway.
Caption: G-protein coupled receptor signaling.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. N-terminal modification of cell-free synthesized proteins (acetylation and myristoylation). | Cases | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]
- 8. Beyond the G protein α subunit: investigating the functional impact of other components of the Gαi3 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of N-Terminal Myristylation in the Structure and Regulation of cAMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DigitalCommons@PCOM - Research Day: Myristoylated Protein Kinase C Beta II Inhibitor Attenuates Severe Acute Kidney Injury Induced by Ischemia-Reperfusion [digitalcommons.pcom.edu]
- 13. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ptglab.com [ptglab.com]
Application Notes and Protocols for Myristoyl Chloride in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of myristoyl chloride in the development of targeted drug delivery systems. Myristoylation, the attachment of a myristoyl group derived from myristic acid, is a key strategy to enhance the therapeutic efficacy of various drugs by improving their delivery to specific cells and tissues. This document details the core principles, experimental protocols, and characterization of this compound-based drug delivery systems, including myristoylated chitosan (B1678972) nanoparticles and liposomes.
Introduction to Myristoylation in Drug Delivery
Myristoylation is a lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to a molecule. In drug delivery, this compound is a reactive precursor used to introduce the myristoyl group onto polymers, lipids, peptides, and drugs. This modification imparts a hydrophobic character to the molecule, which can significantly influence its biological activity and pharmacokinetic profile.
The primary advantages of using this compound in drug delivery include:
-
Enhanced Bioavailability: The hydrophobic myristoyl chain can improve the solubility and absorption of poorly water-soluble drugs.
-
Targeted Delivery: Myristoylation can facilitate the targeting of drug carriers to specific cell membranes, mimicking the natural process of protein myristoylation which directs proteins to cellular membranes.
-
Controlled Release: Incorporation of myristoyl groups into polymer matrices can modulate the drug release kinetics, allowing for sustained drug delivery.
-
Improved Cellular Uptake: The lipid nature of the myristoyl group can enhance the interaction of drug carriers with cell membranes, promoting cellular internalization.
Myristoylated Drug Delivery Systems: Formulation and Characterization
This compound can be used to create a variety of drug delivery platforms, with myristoylated chitosan nanoparticles and myristoylated liposomes being two of the most promising systems.
Myristoylated Chitosan Nanoparticles
Chitosan, a natural polysaccharide, is widely used in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. N-acylation of chitosan with this compound introduces hydrophobic myristoyl chains onto the hydrophilic chitosan backbone, creating an amphiphilic polymer that can self-assemble into nanoparticles in an aqueous environment. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport across biological barriers.
2.1.1. Physicochemical Characterization of Myristoylated Chitosan Nanoparticles
The physicochemical properties of myristoylated chitosan nanoparticles are critical for their performance as drug delivery vehicles. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and encapsulation efficiency.
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Myristoylated Chitosan NP | Paclitaxel | 287 - 490 | Not Specified | +32 to +44 | Not Specified | High | [1] |
| Chitosan NP (unmodified) | Ticagrelor (B1683153) | 106.9 | 0.364 | +22.6 | Not Specified | Not Specified | [2] |
| Chitosan NP (unmodified) | Curcumin | 11.5 | 0.509 | +22.78 | 11.34 | >99 | [3] |
| Chitosan NP (unmodified) | Ebastine | 169 - 500 | 0.7 - 1.0 | +18.9 to +32.6 | Not Specified | Not Specified | [4] |
| Chitosan NP (unmodified) | Atovaquone | 235.9 | 0.26 | +29.2 | Not Specified | 95.0 | [5] |
2.1.2. In Vitro Drug Release from Myristoylated Chitosan Nanoparticles
The modification of chitosan with this compound can significantly influence the drug release profile. The hydrophobic interactions between the myristoyl chains and the encapsulated drug can lead to a more sustained release compared to unmodified chitosan nanoparticles.
| Formulation | Drug | Release Conditions | Cumulative Release (%) | Time (h) | Release Kinetics Model | Reference |
| Chitosan NP (unmodified) | Ticagrelor | pH 1.2 | 61.8 - 94.4 | 24 | Korsmeyer-Peppas | [2] |
| Chitosan NP (unmodified) | Ticagrelor | pH 7.4 | Not Specified | 24 | Higuchi & Korsmeyer-Peppas | [2] |
| Chitosan NP (unmodified) | Atovaquone | Simulated Gastric Fluid (SGF) | 96.7 | 6 | Not Specified | [5] |
| Chitosan NP (unmodified) | Atovaquone | Simulated Intestinal Fluid (SIF) | 90.8 | 5 | Not Specified | [5] |
| Chitosan NP (unmodified) | Docetaxel | Not Specified | Biphasic: 30-35% burst, then sustained | 48 | Korsmeyer-Peppas | [6] |
Experimental Protocols
Protocol for N-acylation of Chitosan with this compound
This protocol is adapted from a general method for the N-acylation of chitosan with acyl chlorides.
Materials:
-
Low molecular weight chitosan
-
This compound
-
Acetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolution of Chitosan: Prepare a 1% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) aqueous acetic acid solution with overnight stirring.
-
pH Adjustment: Adjust the pH of the chitosan solution to approximately 7.5-8.0 by dropwise addition of 1 M NaOH solution while stirring.
-
Addition of this compound: Dissolve this compound in a minimal amount of acetone and add it dropwise to the chitosan solution under vigorous stirring. The molar ratio of this compound to the glucosamine (B1671600) units of chitosan can be varied to control the degree of substitution. A typical starting ratio is 1:1.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Precipitation and Washing: Precipitate the N-myristoyl chitosan by pouring the reaction mixture into an excess of acetone.
-
Purification: Collect the precipitate by filtration and wash it extensively with methanol and then with deionized water to remove unreacted this compound and other impurities.
-
Drying: Dry the purified N-myristoyl chitosan in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: Confirm the N-acylation and determine the degree of substitution using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Protocol for Preparation of Myristoylated Chitosan Nanoparticles for Drug Delivery
Materials:
-
N-myristoyl chitosan
-
Drug to be encapsulated (e.g., Paclitaxel)
-
Deionized water
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Dissolution of N-myristoyl chitosan and Drug: Dissolve a specific amount of N-myristoyl chitosan in 0.1 M acetic acid solution. Dissolve the hydrophobic drug (e.g., paclitaxel) in 70% ethanol solution.
-
Nanoparticle Formation: Add the drug solution dropwise to the N-myristoyl chitosan solution under constant stirring. The self-assembly of N-myristoyl chitosan into nanoparticles will encapsulate the drug.
-
Solvent Evaporation: Continue stirring the mixture overnight at room temperature to allow for the evaporation of ethanol.
-
Purification: Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane to remove any unencapsulated drug and residual organic solvent.
-
Characterization: Characterize the drug-loaded nanoparticles for their particle size, PDI, zeta potential, drug loading capacity, and encapsulation efficiency using appropriate analytical techniques.
Visualization of Mechanisms and Workflows
Signaling Pathway: Myristoylation-Mediated Membrane Targeting
Myristoylation plays a crucial role in directing proteins to cellular membranes, a mechanism that can be harnessed for targeted drug delivery. The myristoyl group inserts into the lipid bilayer, anchoring the drug carrier to the cell surface, which can then be followed by cellular uptake.
Caption: Myristoylation-mediated targeting of a drug carrier to the cell membrane.
Experimental Workflow: Evaluation of Myristoylated Nanoparticle Drug Delivery
A systematic workflow is essential to evaluate the efficacy of myristoylated nanoparticles for targeted drug delivery, encompassing in vitro characterization and in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of chitosan based controlled release nanoparticles for the delivery of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, Characterization and Pharmacokinetic Profile of Chitosan-Sodium Tripolyphosphate Nanoparticles Based Drug Delivery Systems for Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. researchgate.net [researchgate.net]
Application of Myristoyl Chloride in the Formulation of Lipid-Based Nanoparticles for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl chloride, a 14-carbon saturated fatty acyl chloride, serves as a versatile reagent in the synthesis of lipid-based nanoparticle formulations for advanced drug delivery. Its primary application lies in the hydrophobic modification of polymers and lipids, a strategy employed to enhance drug encapsulation, improve nanoparticle stability, and facilitate interaction with cell membranes. This document provides detailed application notes and protocols for the use of this compound in the preparation of myristoylated chitosan (B1678972) nanoparticles, a promising platform for overcoming multidrug resistance in cancer therapy.
Myristoylation, the attachment of a myristoyl group, increases the hydrophobicity of molecules.[1] In the context of drug delivery, modifying hydrophilic polymers like chitosan with myristoyl groups creates amphiphilic macromolecules. These modified polymers can self-assemble into nanoparticles in aqueous solutions, forming a hydrophobic core capable of encapsulating lipophilic drugs, and a hydrophilic shell that provides colloidal stability. This approach is particularly beneficial for improving the therapeutic efficacy of anticancer drugs that are substrates for efflux pumps like P-glycoprotein (P-gp), a key player in multidrug resistance.
Data Presentation: Physicochemical Properties of Myristoylated Nanoparticles
The physicochemical characteristics of lipid-based nanoparticles are critical determinants of their in vivo performance. The following table summarizes typical quantitative data for myristoyl-modified lipid nanoparticles, exemplified by myristyl myristate solid lipid nanoparticles (SLNs).
| Parameter | Value | Method of Analysis | Significance |
| Mean Particle Size | 118 nm | Dynamic Light Scattering (DLS) | Influences cellular uptake, biodistribution, and clearance.[1] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrow and homogenous particle size distribution.[1] |
| Zeta Potential | -4.0 mV | Laser Doppler Anemometry | Predicts colloidal stability; a higher absolute value suggests greater stability.[1] |
| Drug Encapsulation Efficiency | > 85% | Spectrophotometry/HPLC | Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. |
| Drug Loading Capacity | 5-10% | Spectrophotometry/HPLC | Indicates the amount of drug loaded per unit weight of the nanoparticle. |
Experimental Protocols
Protocol 1: Synthesis of Myristoylated Chitosan (M-CS)
This protocol describes the N-acylation of chitosan with this compound to introduce hydrophobic myristoyl chains.
Materials:
-
Low molecular weight chitosan
-
This compound
-
N,N-dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dialysis membrane (MWCO 12 kDa)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 1 g of low molecular weight chitosan in 100 mL of 1% acetic acid solution with overnight stirring.
-
Filter the chitosan solution and then precipitate the chitosan by adding 1 M NaOH dropwise until the pH reaches 9.0.
-
Collect the precipitated chitosan by centrifugation, wash extensively with deionized water until the pH is neutral, and then lyophilize.
-
Suspend 500 mg of the purified chitosan in 50 mL of DMF.
-
Add 1.5 equivalents of triethylamine to the chitosan suspension to act as a base.
-
In a separate vial, dissolve a calculated amount of this compound (e.g., 0.5 to 1.5 molar ratio relative to the amine groups of chitosan) in 10 mL of DMF.
-
Slowly add the this compound solution dropwise to the chitosan suspension under vigorous stirring in an ice bath.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Precipitate the myristoylated chitosan by adding the reaction mixture to 500 mL of cold acetone.
-
Collect the precipitate by centrifugation, and wash three times with acetone to remove unreacted reagents.
-
Redissolve the product in 50 mL of 1% acetic acid and dialyze against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain pure myristoylated chitosan as a white powder.
Protocol 2: Preparation of Drug-Loaded Myristoylated Chitosan Nanoparticles
This protocol details the formulation of drug-loaded nanoparticles using the synthesized myristoylated chitosan via the ionic gelation method.[2]
Materials:
-
Myristoylated chitosan (M-CS)
-
Sodium tripolyphosphate (TPP)
-
Lipophilic drug (e.g., Paclitaxel)
-
Ethanol
-
Tween 80
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Dissolve 50 mg of myristoylated chitosan in 50 mL of 1% acetic acid solution.
-
Dissolve 10 mg of the lipophilic drug (e.g., Paclitaxel) in 1 mL of ethanol.
-
Add the drug solution dropwise to the M-CS solution under continuous stirring.
-
Add 0.5% (v/v) of Tween 80 to the solution as a stabilizer.[3]
-
Prepare a 1 mg/mL aqueous solution of sodium tripolyphosphate (TPP).
-
Add the TPP solution dropwise to the M-CS/drug mixture under constant stirring. The formation of nanoparticles is indicated by the appearance of an opalescent suspension.[3]
-
Continue stirring for 30 minutes to allow for the complete formation and stabilization of the nanoparticles.
-
Optionally, sonicate the nanoparticle suspension using a probe sonicator for 2-5 minutes at 40% amplitude to reduce particle size and improve homogeneity.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet twice with deionized water to remove unentrapped drug and excess TPP.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer for characterization or lyophilize for long-term storage.
Protocol 3: Characterization of Nanoparticles
Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the mean particle size and polydispersity index.[1]
-
Measure the zeta potential using the same instrument to assess the surface charge and predict the colloidal stability of the nanoparticles.[1]
Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous dispersion by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
Mandatory Visualizations
References
Application Notes and Protocols for Cell-Permeable Myristoylated Peptides in Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of cell-permeable myristoylated peptides for the intracellular delivery of therapeutic and research cargos. This document details the underlying principles, experimental protocols, and data analysis for utilizing this powerful delivery platform.
Introduction to Myristoylated Peptides for Intracellular Delivery
Myristoylation, the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a peptide, is a naturally occurring post-translational modification that can be harnessed to facilitate the intracellular delivery of otherwise membrane-impermeant molecules.[1] This lipid modification increases the hydrophobicity of the peptide, promoting its interaction with the cell membrane and subsequent translocation into the cytoplasm.[2][3] This delivery method offers a promising alternative to other cell-penetrating peptide (CPP) systems, particularly for cell types that are resistant to traditional CPPs like TAT.[4]
The mechanism of entry for myristoylated peptides is thought to involve direct membrane translocation, a process that can be temperature-dependent, suggesting an active component to the uptake.[4] Once inside the cell, the myristoylated peptide can be designed to release its cargo, for example, through the cleavage of a disulfide bond in the reducing environment of the cytoplasm.[4]
Key Applications
Myristoylated peptides are versatile tools for a range of intracellular delivery applications, including:
-
Inhibition of Protein-Protein Interactions: Delivery of peptides that mimic binding interfaces to disrupt pathological protein-protein interactions (PPIs). A notable example is the inhibition of the Ras-Raf signaling pathway, a key cascade in many cancers.[5][6][7]
-
Modulation of Enzyme Activity: Intracellular delivery of peptide-based enzyme inhibitors or activators.
-
Delivery of Nucleic Acids: Co-delivery or conjugation of siRNAs and other nucleic acids for gene silencing applications.
-
Subcellular Targeting: The myristoyl group can influence the subcellular localization of the peptide, often directing it towards cellular membranes.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and cytotoxicity of myristoylated peptides from published studies.
Table 1: Intracellular Uptake Efficiency of a Myristoylated Peptide
| Peptide | Cell Line | Incubation Time (min) | Incubation Temperature (°C) | Fold Increase in Fluorescence vs. Control | Reference |
| ABL-ss-Myr | BA/F3 | 10 | 37 | 8-fold | [4] |
| ABL-ss-Myr | BA/F3 | 30 | 37 | 16-fold | [4] |
| ABL-ss-Myr | BA/F3 | 30 | 4 | ~2-fold | [4] |
| ABL-ss-Myr | HeLa | 30 | 37 | ~6-fold | [4] |
| ABL-ss-Myr | HeLa | 30 | 4 | ~1.5-fold | [4] |
Table 2: Cytotoxicity of Myristoylated Peptides
| Peptide | Cell Line | Assay | Concentration (µM) | % Viability / Cytotoxicity | EC50/IC50 (µM) | Reference |
| ABL-ss-Myr | BA/F3 | Trypan Blue Exclusion | 100 | 99% Viability | > 100 | [4] |
| Gbb-NBD (myristoylated in situ) | HeLa | MTT | 0.5 | 50% Growth Inhibition | 0.5 | |
| Gbb-NBD (myristoylated in situ) | SH-SY5Y | MTT | >5 | >50% Growth Inhibition | > 5 |
Signaling Pathway Inhibition: Targeting the Ras-Raf Interaction
Myristoylated peptides have been designed to inhibit the interaction between Ras and its downstream effector Raf, a critical step in the MAPK signaling pathway that is often dysregulated in cancer. The myristoyl group anchors the peptide to the cell membrane, where Ras is localized, increasing the local concentration of the inhibitor and enhancing its efficacy.
Experimental Protocols
Synthesis of N-terminally Myristoylated Peptides
This protocol describes the manual solid-phase peptide synthesis (SPPS) of an N-terminally myristoylated peptide using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Myristic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Phenol
-
Diethyl ether
-
SPPS reaction vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Confirm complete coupling using a Kaiser test.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal Myristoylation:
-
After the final Fmoc deprotection and washing, add a solution of myristic acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF to the resin.
-
Shake for 4 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% TIS, 1% phenol) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Quantification of Intracellular Uptake by Fluorescence Microscopy
This protocol describes how to quantify the intracellular uptake of a fluorescently labeled myristoylated peptide using fluorescence microscopy and image analysis software.
Materials:
-
Fluorescently labeled myristoylated peptide (e.g., FITC-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Formaldehyde (B43269) (for fixing)
-
DAPI (for nuclear staining)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Cell Seeding: Seed cells in a glass-bottom multi-well plate at a suitable density to reach 60-70% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare a stock solution of the fluorescently labeled myristoylated peptide in an appropriate solvent (e.g., DMSO or water).
-
Dilute the peptide to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the peptide-containing medium.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Washing and Trypsinization:
-
Aspirate the peptide-containing medium and wash the cells three times with PBS to remove extracellular peptide.
-
Briefly treat the cells with Trypsin-EDTA to remove membrane-bound peptide. Neutralize the trypsin with complete medium.
-
-
Fixing and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh PBS to the wells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the peptide's fluorophore and DAPI. Acquire images from multiple random fields for each condition.
-
-
Image Analysis:
-
Open the images in ImageJ/Fiji.
-
Use the DAPI channel to define the regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI in the channel corresponding to the peptide's fluorophore.
-
Subtract the background fluorescence from a region without cells.
-
Calculate the average fluorescence intensity per cell for each condition.
-
Assessment of Cytotoxicity by LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells, an indicator of plasma membrane damage and cytotoxicity.
Materials:
-
Myristoylated peptide
-
Cell culture medium (serum-free for the assay)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Plate reader capable of measuring absorbance at 490 nm and 690 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in ~90% confluency at the time of the assay.
-
Peptide Treatment:
-
Prepare serial dilutions of the myristoylated peptide in serum-free medium.
-
Remove the culture medium and add the peptide dilutions to the cells.
-
Include the following controls:
-
Spontaneous LDH release: Cells treated with serum-free medium only.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Vehicle control: Cells treated with the same solvent concentration used for the peptide.
-
Medium background: Wells with serum-free medium only (no cells).
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 4, 12, or 24 hours) at 37°C.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new clear, flat-bottom 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 690 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the 690 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the average absorbance of the medium background from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100
-
-
Intracellular Target Engagement using NanoBRET™ Assay
This protocol provides a general workflow for a NanoBRET™ Target Engagement assay to confirm the binding of a myristoylated peptide to its intracellular target protein. This assay requires the target protein to be expressed as a NanoLuc® fusion.
Materials:
-
Cells expressing the NanoLuc®-target protein fusion
-
Myristoylated peptide inhibitor
-
NanoBRET™ tracer specific for the target protein
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well or 384-well plates
-
Luminometer capable of measuring donor and acceptor wavelengths (e.g., 460 nm and >600 nm)
Protocol:
-
Cell Preparation: Prepare a suspension of cells expressing the NanoLuc®-target protein fusion in Opti-MEM®.
-
Peptide and Tracer Addition:
-
In a 96-well plate, add the myristoylated peptide inhibitor at various concentrations.
-
Add the NanoBRET™ tracer at a final concentration recommended by the manufacturer.
-
Add the cell suspension to each well.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
-
Luminescence Measurement:
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to the vehicle control (no inhibitor).
-
Plot the normalized NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low intracellular peptide uptake | Inefficient membrane translocation | Increase peptide concentration or incubation time. Confirm myristoylation by mass spectrometry. |
| Peptide degradation | Use serum-free medium during incubation. Include protease inhibitors. | |
| High background in fluorescence microscopy | Incomplete removal of extracellular peptide | Increase the number and duration of PBS washes. Ensure efficient trypsinization. |
| Autofluorescence of cells | Image untreated cells to establish a baseline for background subtraction. | |
| High spontaneous LDH release | Cells are not healthy | Use cells at a lower passage number. Ensure optimal growth conditions. Handle cells gently. |
| Serum in the assay medium | Use serum-free medium for the LDH assay as serum contains LDH. | |
| No target engagement in NanoBRET™ assay | Peptide is not reaching the target | Confirm intracellular uptake using a fluorescently labeled version of the peptide. |
| Peptide does not bind to the target | Validate peptide-target interaction using a biophysical method (e.g., SPR, ITC). | |
| Incorrect assay conditions | Optimize tracer and cell concentrations as per the manufacturer's guidelines. |
Conclusion
Myristoylated peptides represent a robust and versatile platform for the intracellular delivery of a wide range of cargo molecules. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate myristoylated peptides for their specific research and therapeutic applications. Careful optimization of peptide sequence, cargo attachment, and experimental conditions is crucial for achieving efficient intracellular delivery and desired biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Design of Myristoylated Cell-Penetrating Peptides Targeting Oncogenic K-Ras.G12D at the Effector-Binding Membrane Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Peptide Inhibitors Targeting Wild-Type Ras Protein Interactions in Cancer Therapy | MDPI [mdpi.com]
- 6. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Peptide N‑Myristoylation for Cancer Cell Ferroptosis without Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Proteins with Myristoyl Analogs for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine (B1666218) residue of a protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, signal transduction, and protein-protein interactions.[2][3] Visualizing myristoylated proteins within the cellular environment is essential for understanding their function and the signaling pathways they regulate.
While one might consider direct chemical labeling of proteins using a reactive molecule like myristoyl chloride, this method is not suitable for studying the biological process of N-myristoylation. This compound, as a reactive acyl chloride, would non-specifically acylate various nucleophilic amino acid residues on a protein's surface, such as lysine, serine, and threonine. This lack of specificity makes it impossible to distinguish biologically relevant N-terminal myristoylation from random chemical modifications.
The established and specific method for labeling and imaging myristoylated proteins in cells is through metabolic labeling with myristic acid analogs.[4][5] These analogs, such as 12-azidododecanoic acid (12-ADA) or alkyne-functionalized myristic acid, are fed to cells and are recognized as substrates by NMT.[6] The enzyme then incorporates these analogs into the same protein targets as native myristic acid. The bioorthogonal functional group (an azide (B81097) or alkyne) on the analog allows for subsequent, highly specific covalent attachment of a fluorescent probe via "click chemistry," enabling visualization by fluorescence microscopy.[4] This application note provides a detailed protocol for the metabolic labeling and imaging of myristoylated proteins in mammalian cells.
Signaling Pathway of N-Myristoylation
N-myristoylation is a co-translational or post-translational modification that is critical for the proper localization and function of a wide range of cellular and viral proteins.[1][3] The process begins with the activation of myristic acid to myristoyl-CoA. N-myristoyltransferase (NMT) then catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a target protein.[7] This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and promoting specific protein-protein interactions.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Labeling and Bioconjugation Using N-Myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
Application Notes & Protocols: Myristoylation of Glycine and Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Myristoylation is a critical lipid modification that involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to proteins.[1][2] This modification significantly impacts protein function by influencing their subcellular localization, membrane association, and involvement in complex signaling networks.[3][4][5] While traditionally associated with the N-terminal glycine (B1666218) residue, recent discoveries have highlighted the importance of myristoylation on internal lysine (B10760008) residues, revealing a new layer of cellular regulation.[6][7] These application notes provide a detailed overview of both glycine and lysine myristoylation, summarizing quantitative data and offering detailed protocols for their study.
Part 1: N-Terminal Glycine (N-Myristoylation)
N-myristoylation is the most common form of this modification, occurring via an amide bond to the alpha-amino group of an N-terminal glycine.[2] The reaction is catalyzed by N-myristoyltransferase (NMT) and is generally considered irreversible.[4][8] In vertebrates, two isozymes, NMT1 and NMT2, perform this function.[2][9]
Mechanism: N-myristoylation can occur through two distinct temporal pathways:
-
Co-translational Myristoylation: This is the most common pathway. As a new protein is being synthesized on the ribosome, the initiator methionine is cleaved by methionine aminopeptidase (B13392206) (MetAP), exposing the N-terminal glycine.[5][10][11] NMT then recognizes this glycine residue within a consensus sequence and attaches the myristoyl group from a myristoyl-CoA donor.[5][10]
-
Post-translational Myristoylation: This process occurs after the protein has been fully synthesized.[2] It is often triggered by a proteolytic event, such as caspase cleavage during apoptosis, which exposes a previously internal glycine residue.[2][12] This newly exposed N-terminal glycine can then be recognized and modified by NMT, often leading to a change in the protein's function or localization.[4][6]
Biological Functions:
-
Membrane Targeting and Anchoring: The attached myristoyl group increases the protein's hydrophobicity, facilitating its weak but critical interaction with cellular membranes, including the plasma membrane and Golgi apparatus.[3][5]
-
Signal Transduction: Many key signaling proteins, such as Src family kinases, G-protein alpha subunits, and the HIV-1 Gag protein, require N-myristoylation for proper localization and function in signal transduction cascades.[2][5][8]
-
Protein-Protein Interactions: Myristoylation can mediate or stabilize interactions between proteins, facilitating the assembly of multi-protein signaling complexes.[3][4][5]
References
- 1. Roles of Protein N-Myristoylation and Translational Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors | The EMBO Journal [link.springer.com]
- 7. Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of cotranslational protein N-myristoylation in human cells [kops.uni-konstanz.de]
- 11. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-Terminal Myristoylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of N-terminally myristoylated peptides. This lipid modification is crucial for mediating protein-membrane interactions and plays a vital role in various signal transduction pathways.[1][2][3][4] The following protocols detail the on-resin myristoylation, cleavage, and purification of these modified peptides, enabling researchers to produce high-quality lipopeptides for further study.
Introduction to N-Myristoylation
N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a protein.[5] This modification is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper localization and function of numerous signaling proteins, including the Src family kinases and the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[1][3][6][7][8] By facilitating membrane anchoring, myristoylation is a key regulator of cellular processes such as signal transduction, cell proliferation, and migration.[1][2] The synthesis of N-terminally myristoylated peptides is therefore a critical tool for investigating these biological phenomena and for the development of novel therapeutics.
Experimental Workflow Overview
The synthesis of N-terminally myristoylated peptides via solid-phase peptide synthesis (SPPS) involves a series of sequential steps. The general workflow begins with the standard Fmoc-based synthesis of the desired peptide sequence on a solid support. Following the assembly of the peptide chain, the N-terminal Fmoc protecting group is removed, and myristic acid is coupled to the free N-terminal amine. Finally, the myristoylated peptide is cleaved from the resin, and all side-chain protecting groups are removed. The crude lipopeptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of N-terminally myristoylated peptides. Actual yields and purity will vary depending on the peptide sequence, length, and hydrophobicity.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.1 - 0.7 mmol/g | Lower loading is often preferred for longer or more difficult sequences. |
| On-Resin Myristoylation Efficiency | >95% | Can be confirmed by a Kaiser test or a small-scale cleavage and LC-MS analysis. |
| Overall Crude Peptide Yield | 20 - 50% | Calculated based on the initial resin loading. Highly sequence-dependent.[9] |
Table 1: Synthesis Yields
| Parameter | Typical Value | Method |
| Crude Peptide Purity | 50 - 80% | RP-HPLC |
| Final Peptide Purity | >95% | Preparative RP-HPLC |
| Final Peptide Purity for Clinical Applications | ≥98% | RP-HPLC[10] |
Table 2: Peptide Purity
Detailed Experimental Protocols
Protocol 1: On-Resin N-Terminal Myristoylation
This protocol describes the coupling of myristic acid to the N-terminus of a peptide synthesized on a solid support using standard Fmoc chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Myristic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Final Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of Myristic Acid: In a separate vessel, dissolve myristic acid (3-5 equivalents relative to the resin loading) in DMF. Add HOBt or Oxyma Pure (3-5 equivalents) and DIC (3-5 equivalents). Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the activated myristic acid solution to the peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37°C).
-
Monitoring the Reaction: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative Kaiser test (colorless or yellow beads) indicates complete acylation.
-
Washing: Once the reaction is complete, wash the myristoylated peptide-resin thoroughly with DMF (3x) and DCM (3x).
-
Drying: Dry the resin under vacuum for at least 1 hour before proceeding to cleavage.
Protocol 2: Cleavage and Deprotection of the Myristoylated Peptide
This protocol describes the cleavage of the myristoylated peptide from the solid support and the simultaneous removal of side-chain protecting groups using a trifluoroacetic acid (TFA)-based cleavage cocktail.
Materials:
-
Myristoylated peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail. For most peptides, a mixture of TFA/TIS/Water (95:2.5:2.5) is sufficient. For peptides containing sensitive residues like Cys, Met, or Trp, Reagent K is recommended.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried myristoylated peptide-resin (approximately 10 mL per gram of resin).[11] Gently agitate the mixture at room temperature for 2-4 hours.[12]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA. Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Collection: A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture and decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification of the Myristoylated Peptide by RP-HPLC
This protocol outlines the purification of the crude myristoylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude myristoylated peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 or C8 preparative RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude myristoylated peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and Solvent B. Filter the solution through a 0.45 µm filter to remove any particulates.
-
HPLC Setup: Equilibrate the preparative RP-HPLC column with a low percentage of Solvent B (e.g., 5-10%).
-
Gradient Elution: Inject the filtered peptide solution onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized on an analytical scale first. A typical gradient might be from 10% to 90% Solvent B over 30-60 minutes.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure myristoylated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified myristoylated peptide as a white, fluffy powder.
Signaling Pathway Involving N-Myristoylation: Src Family Kinases
N-myristoylation is a critical modification for the function of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and migration.[1][2][4][13] The N-terminal myristoyl group acts as a hydrophobic anchor, facilitating the association of SFKs with the plasma membrane, which is essential for their biological activity.[1][4]
References
- 1. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | X MARCKS the spot: myristoylated alanine-rich C kinase substrate in neuronal function and disease [frontiersin.org]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
- 5. Myristoylated Peptides [biosyn.com]
- 6. X MARCKS the spot: myristoylated alanine-rich C kinase substrate in neuronal function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The myristoylated alanine-rich C-kinase substrates (MARCKS): A membrane-anchored mediator of the cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The myristoylated alanine-rich C-kinase substrates (MARCKS): A membrane-anchored mediator of the cell function [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Structure and regulation of Src family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myristoyl Chloride as a Hydrophobic Modifier for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of myristoyl chloride as a hydrophobic modifier for various polymers. The focus is on the synthesis of myristoylated polymers, their self-assembly into nanoparticles, and their application in drug delivery systems. Detailed experimental protocols, quantitative data, and visual representations of workflows are included to facilitate the adoption of these techniques in a laboratory setting.
Introduction
Hydrophobic modification of hydrophilic polymers is a key strategy in the development of advanced drug delivery systems. By introducing hydrophobic moieties, such as the 14-carbon alkyl chain of this compound, onto a polymer backbone, the resulting amphiphilic polymer can self-assemble into nanoparticles in an aqueous environment. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation, improving their solubility, and enabling controlled release. This compound is an effective reagent for this purpose, reacting with hydroxyl and amine groups present on many natural and synthetic polymers.
Applications in Drug Delivery
Myristoylated polymers have shown significant promise in the field of drug delivery for:
-
Encapsulation of Hydrophobic Drugs: The hydrophobic core of the self-assembled nanoparticles provides a suitable environment for loading poorly water-soluble drugs like paclitaxel (B517696) and doxorubicin.
-
Controlled and Sustained Release: The polymer matrix can be designed to release the encapsulated drug over an extended period, reducing the need for frequent administration.[1]
-
Improved Bioavailability: By protecting the drug from premature degradation and increasing its solubility, myristoylated polymer nanoparticles can enhance the bioavailability of the active pharmaceutical ingredient.
-
Targeted Drug Delivery: The surface of the nanoparticles can be further functionalized with targeting ligands to direct the drug to specific cells or tissues, minimizing off-target effects.
Experimental Protocols
This section provides detailed protocols for the synthesis of myristoylated polymers and the subsequent preparation of drug-loaded nanoparticles.
Protocol 1: Synthesis of 3,6-O,O'-Dimyristoyl Chitosan (B1678972)
This protocol describes the O-acylation of chitosan with this compound to produce a hydrophobic derivative capable of forming micelles for drug encapsulation.
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Methanesulfonic acid (MeSO₃H)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Dialysis membrane (MWCO 12 kDa)
Procedure:
-
Dissolve 1.0 g of chitosan in 50 mL of a 2% (v/v) solution of methanesulfonic acid in DMF.
-
Stir the solution at room temperature until the chitosan is completely dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a calculated amount of this compound (e.g., for a target degree of substitution) to the chitosan solution under vigorous stirring. The molar ratio of this compound to the glucosamine (B1671600) units of chitosan will determine the degree of substitution.
-
Add triethylamine (1.2 equivalents relative to this compound) to the reaction mixture to neutralize the generated HCl.
-
Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the myristoylated chitosan by adding the reaction mixture dropwise to 500 mL of vigorously stirred acetone.
-
Filter the precipitate and wash it extensively with acetone and then with diethyl ether.
-
Resuspend the product in deionized water and dialyze against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain the purified 3,6-O,O'-dimyristoyl chitosan as a white powder.
Characterization:
-
The successful synthesis and the degree of substitution (DS) can be confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Preparation of Drug-Loaded Myristoylated Chitosan Nanoparticles
This protocol details the preparation of paclitaxel-loaded myristoylated chitosan nanoparticles via a dialysis method.
Materials:
-
Myristoylated chitosan (synthesized as per Protocol 1)
-
Paclitaxel
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve 100 mg of myristoylated chitosan and 10 mg of paclitaxel in 10 mL of DMSO.
-
Stir the solution until both components are fully dissolved.
-
Transfer the solution into a dialysis bag (MWCO 3.5 kDa).
-
Dialyze the solution against 2 L of deionized water for 24 hours, with water changes every 4 hours.
-
During dialysis, the solvent exchange will induce the self-assembly of the amphiphilic myristoylated chitosan into nanoparticles, encapsulating the hydrophobic paclitaxel.
-
Collect the nanoparticle suspension from the dialysis bag.
-
Centrifuge the suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
Wash the nanoparticles twice with deionized water to remove any unloaded drug and residual solvent.
-
Resuspend the nanoparticles in a suitable buffer or deionized water for further characterization or use.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantified using High-Performance Liquid Chromatography (HPLC) after disrupting the nanoparticles with a suitable solvent.
Protocol 3: Hydrophobic Modification of Gelatin with this compound (Adapted)
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pyridine (B92270) (anhydrous)
-
Acetone
-
Dialysis membrane (MWCO 25 kDa)
Procedure:
-
Dissolve 2.0 g of gelatin in 100 mL of anhydrous DMSO at 60°C with stirring.
-
Cool the solution to room temperature.
-
Add 5 mL of anhydrous pyridine to the gelatin solution.
-
In a separate flask, dissolve the desired amount of this compound in 20 mL of anhydrous DMSO.
-
Slowly add the this compound solution to the gelatin solution under vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Precipitate the modified gelatin by pouring the reaction mixture into an excess of cold acetone.
-
Collect the precipitate by filtration and wash it thoroughly with acetone to remove unreacted reagents and by-products.
-
Redissolve the product in warm deionized water (50-60°C) and dialyze against deionized water for 48 hours.
-
Lyophilize the purified solution to obtain myristoylated gelatin.
Quantitative Data
The following tables summarize key quantitative data obtained from the hydrophobic modification of polymers with this compound and their application in drug delivery.
Table 1: Physicochemical Properties of Myristoylated Chitosan.
| Parameter | Value | Reference |
| Degree of Substitution (DS) | 6.8% - 12.0% | [2][3] |
| Critical Aggregation Conc. (CAC) | 8.9 x 10⁻³ - 13.2 x 10³ mg/mL | [2][3] |
| Particle Size (DLS) | 287 - 490 nm | [2][3] |
| Zeta Potential | +32 to +44 mV | [2][3] |
Table 2: Drug Loading and Release from Myristoylated Polymer Nanoparticles.
| Polymer | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Myristoylated Chitosan | Paclitaxel | 11.7% | 88.3% | Sustained release over 48h, redox-sensitive | [4] |
| Myristoylated Chitosan | Paclitaxel | 25.25% | 59.11% | Biphasic: initial burst followed by sustained release | [5] |
| Palmitoylated Chitosan | Paclitaxel | Not specified | Not specified | Sustained release over 72h | [6][7] |
| Alginate | Doxorubicin | Not specified | >90% | pH-sensitive: faster release at pH 5.5 | [8] |
Note: Data for palmitoylated chitosan and alginate are included for comparative purposes due to the limited availability of quantitative data specifically for myristoylated polymers with various drugs.
Visualizations
Experimental Workflow for Synthesis and Drug Loading
The following diagram illustrates the general workflow for the synthesis of myristoylated polymers and the subsequent loading of hydrophobic drugs into self-assembled nanoparticles.
Logical Relationship of Myristoylation and Nanoparticle Properties
This diagram illustrates how the process of myristoylation influences the properties of the polymer and the resulting nanoparticles, ultimately affecting their drug delivery capabilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 6. Paclitaxel-Loaded Magnetic Nanoparticles Based on Biotinylated N-Palmitoyl Chitosan: Synthesis, Characterization and Preliminary In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel-Loaded Magnetic Nanoparticles Based on Biotinylated N-Palmitoyl Chitosan: Synthesis, Characterization and Preliminary In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and in-vitro/in-vivo evaluation of doxorubicin-loaded chitosan-alginate nanoparticles using a melanoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myristoyl Chloride Reactions
Welcome to the technical support center for myristoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound (also known as tetradecanoyl chloride) is a highly reactive acyl chloride derived from myristic acid.[1] It is a colorless to pale yellow, oily liquid with a pungent odor.[1][2] Its high reactivity makes it an excellent agent for myristoylation—the attachment of a myristoyl group to a substrate—which is a crucial process in the synthesis of pharmaceuticals, surfactants, and for modifying proteins and lipids in biochemical studies.[1][2][3] It is soluble in organic solvents like ether and chloroform (B151607) but reacts with water.[1][4]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112-64-1 | [2] |
| Molecular Formula | C₁₄H₂₇ClO | [2] |
| Molecular Weight | 246.82 g/mol | [2] |
| Appearance | Colorless to light yellow oily liquid | [2][3] |
| Boiling Point | 164 - 166 °C @ 14 mmHg | [2][3] |
| Melting Point | -1 °C | [3] |
| Density | ~0.910 g/mL at 25 °C | [2][3] |
| Solubility | Soluble in ether, chloroform; Decomposes in water | [1][4] |
Q2: How should I handle and store this compound?
Due to its reactivity and corrosive nature, this compound must be handled with care in a well-ventilated fume hood.[1][5] Always use appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5] It is highly reactive with water and moisture, leading to hydrolysis that forms myristic acid and corrosive hydrochloric acid (HCl) gas.[1][5] Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like water, alcohols, amines, and strong bases.[6]
Q3: What are the most common side reactions and how can they be minimized?
The most common side reaction is hydrolysis from exposure to moisture. This can be minimized by using anhydrous solvents, drying glassware thoroughly, and running the reaction under an inert atmosphere. Another key issue, particularly in the acylation of amines, is the reaction of the amine nucleophile with the HCl byproduct, forming a non-reactive ammonium (B1175870) salt.[7][8] This is typically prevented by adding a base to neutralize the HCl as it is formed.[7]
Troubleshooting Guide: Amide Formation (N-Myristoylation)
The acylation of primary and secondary amines with this compound is a fundamental reaction, often performed under Schotten-Baumann conditions.[7][9]
Q1: My reaction yield for amide synthesis is low. What are the possible causes and solutions?
Low yield is a common problem with several potential causes. The following table summarizes key issues and recommended solutions.
Data Presentation: Troubleshooting Low Yield in Amide Synthesis
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | The acyl chloride is highly sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Amine Protonation | The HCl byproduct protonates the starting amine, rendering it non-nucleophilic. Add a base (e.g., pyridine (B92270), triethylamine (B128534), or aqueous NaOH in a biphasic system) to scavenge the acid.[7][10] |
| Incorrect Stoichiometry | The HCl byproduct consumes one equivalent of the amine. Use at least two equivalents of the amine or one equivalent of the amine and at least one equivalent of another base.[7] |
| Sub-optimal Temperature | The reaction is typically exothermic.[11] Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature to prevent side reactions. |
| Poor Solubility | Ensure both the amine and this compound are soluble in the chosen solvent system. For biphasic systems, ensure adequate stirring to facilitate reaction at the interface. |
Q2: I am observing significant amounts of myristic acid in my product. How can I prevent this?
The presence of myristic acid is a direct result of this compound hydrolysis.[1]
-
Strict Anhydrous Conditions: Use a glovebox or Schlenk line to exclude atmospheric moisture. Solvents should be freshly dried using appropriate methods (e.g., distillation over sodium or passing through an activated alumina (B75360) column).
-
Controlled Addition: In a Schotten-Baumann reaction, hydrolysis can occur in the aqueous base layer.[12] Add the this compound slowly to a well-stirred biphasic mixture to ensure it reacts with the amine in the organic phase before it can be hydrolyzed.
-
Consider a Flow Reactor: Continuous flow systems have been shown to suppress undesired hydrolysis in Schotten-Baumann reactions by improving mixing and control over reaction time.[12]
Q3: How do I choose the right base and solvent for a Schotten-Baumann reaction?
The choice of base and solvent is critical for success. The "Schotten-Baumann conditions" typically refer to a two-phase system of water and an immiscible organic solvent.[9]
Data Presentation: Recommended Solvents and Bases for Schotten-Baumann Reaction
| Component | Examples | Considerations |
| Organic Solvent | Dichloromethane (B109758), Diethyl ether, Toluene | Should dissolve the amine substrate and the myristoyl amide product but be immiscible with water.[9] |
| Aqueous Base | 10% Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH) | The base neutralizes the generated HCl in the aqueous phase, preventing amine protonation.[13] The pH should be maintained around 9-12.[13] |
| Organic Base (Alternative) | Pyridine, Triethylamine (Et₃N) | Used in single-phase organic systems. Must be used in stoichiometric amounts (or slight excess) to neutralize HCl. Pyridine can also act as a nucleophilic catalyst. |
Troubleshooting Guide: Ester Formation (O-Myristoylation)
The reaction between this compound and an alcohol produces a myristate ester and HCl.[3]
Q1: The reaction with my alcohol is too vigorous. How can I control it?
The acylation of alcohols is often highly exothermic.[14]
-
Lower the Temperature: Begin the reaction in an ice bath (0 °C) or even a dry ice/acetone bath for very reactive alcohols.
-
Slow Addition: Add the this compound dropwise to the alcohol solution using an addition funnel. This allows for better heat dissipation.
-
Dilution: Running the reaction at a lower concentration (using more solvent) can also help manage the exotherm.
Q2: What are the optimal conditions for esterifying an acid-sensitive alcohol?
For substrates that are sensitive to the acidic HCl byproduct, a base must be included.
-
Use a Non-Nucleophilic Base: A hindered organic base like triethylamine or pyridine is commonly used. The base will neutralize the HCl without competing with the alcohol as a nucleophile.
-
Stoichiometry: Use at least one equivalent of the base relative to the this compound.
-
Temperature Control: As with all this compound reactions, maintain a low temperature during the addition to prevent degradation of your sensitive substrate.
Experimental Protocols
Protocol 1: N-Myristoylation of a Primary Amine via Schotten-Baumann Conditions
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, 0.2-0.5 M).
-
Aqueous Phase: Prepare a separate solution of sodium hydroxide (2.0 eq.) in water (e.g., a 10% w/v solution).
-
Cooling: Cool the flask containing the amine solution to 0 °C in an ice bath.
-
Reaction: Add the aqueous NaOH solution to the amine solution and begin vigorous stirring. Slowly add this compound (1.05 eq.) dropwise to the biphasic mixture over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Separate the organic layer. Wash the organic layer with water, followed by a brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.
Protocol 2: O-Myristoylation of a Primary Alcohol
-
Setup: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.). Dissolve the components in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition: Add this compound (1.1 eq.) dropwise via syringe or addition funnel over 20-30 minutes. A precipitate (the hydrochloride salt of the base) will likely form.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours until the starting alcohol is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by adding water. Dilute with the reaction solvent and transfer to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude ester product via flash column chromatography.
Visualized Workflows and Logic
References
- 1. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound (EVT-297595) | 112-64-1 [evitachem.com]
- 4. This compound - Nanjing Chemical Material Corp. [njchm.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound(112-64-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. grokipedia.com [grokipedia.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Preventing Myristoyl Chloride Hydrolysis
Welcome to the technical support center for handling myristoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments by preventing the hydrolysis of this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound, also known as tetradecanoyl chloride, is an acyl chloride derived from myristic acid.[1][2] Its high reactivity stems from the electron-withdrawing nature of the chlorine and oxygen atoms attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[3] It is a versatile reagent used for attaching the 14-carbon myristoyl group to molecules, a crucial step in the synthesis of pharmaceuticals, surfactants, and other complex organic compounds.[4][5]
Q2: What is hydrolysis and why is it a critical problem in myristoylation reactions?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[6] this compound reacts readily with water, even trace amounts of moisture from the atmosphere, to form myristic acid and hydrochloric acid (HCl).[1][4] This hydrolysis is a significant problem for several reasons:
-
Reagent Degradation: It consumes the this compound, reducing the amount available for the desired reaction.
-
Reduced Yield: The formation of the undesired myristic acid byproduct lowers the yield of the target product.
-
Purification Challenges: The presence of myristic acid can complicate the purification of the desired product.
Q3: What are the fundamental principles for preventing the hydrolysis of this compound?
Preventing hydrolysis requires the strict exclusion of water from the reaction system. The key principles are:
-
Anhydrous Conditions: All aspects of the experiment must be conducted under moisture-free (anhydrous) conditions.[7]
-
Inert Atmosphere: Reactions should be performed under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[6]
-
Proper Storage: this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[8] Storage under an inert gas is recommended.[9][10]
-
Use of Aprotic Solvents: Employ anhydrous aprotic solvents that do not have reactive protons, such as those in water or alcohols.[11]
Q4: Which solvents and reagents are recommended for reactions with this compound?
The choice of solvent is critical. Always use high-purity, anhydrous (dry) aprotic solvents. Suitable options include:
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Benzene[4]
-
Toluene
Ensure that all other reagents, including the substrate (e.g., amine or alcohol) and any bases (e.g., triethylamine (B128534), pyridine), are also anhydrous.
Troubleshooting Guide
Q1: My reaction yield is very low, and I've isolated a white, waxy solid as a major byproduct. What went wrong?
This is a classic sign of this compound hydrolysis. The white, waxy solid is likely myristic acid, the product of the reaction between this compound and water.
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure your solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent.
-
Check Reagent Purity: Confirm that your substrate and any added bases are dry.
-
Improve Inert Atmosphere Technique: Ensure your reaction setup is properly sealed and purged with a dry inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Dry Glassware Thoroughly: All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator or under an inert atmosphere.
Q2: How can I confirm that my this compound starting material has not already hydrolyzed during storage?
You can check the purity of your this compound using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of myristic acid as a significant impurity indicates hydrolysis. A simple, albeit less definitive, check is to observe the material; this compound should be a clear to pale yellow liquid, while myristic acid is a solid at room temperature.[5]
Q3: My reaction with an amine is sluggish or incomplete, even under anhydrous conditions. What else could be the issue?
The reaction of this compound with an amine (an N-acylation) produces one equivalent of hydrochloric acid (HCl).[12] This HCl can protonate the starting amine, converting it into an ammonium (B1175870) salt. The protonated amine is no longer nucleophilic and will not react with the this compound.
Solution: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine (B92270), to the reaction mixture.[11][13] This "HCl scavenger" will neutralize the acid as it forms, allowing the reaction to proceed to completion.
Data Presentation
Table 1: Influence of Storage Conditions on Acyl Chloride Stability (Illustrative Data)
| Compound | Storage Temperature | Atmosphere / Humidity | Hydrolysis Rate (after 7 days) | Conclusion |
| 3-Hydroxypropanoyl Chloride | 40°C | 75% Relative Humidity | 15% | Elevated temperature and humidity drastically accelerate hydrolysis. |
| 3-Hydroxypropanoyl Chloride | 4°C | Dry Nitrogen | <2% | Cold, dry, and inert conditions are essential for maintaining purity. |
Table 2: Recommended Anhydrous Solvents for Myristoylation Reactions
| Solvent | Acronym | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane | DCM | 39.6 | Polar Aprotic | Excellent solvent for many organic compounds; easy to remove. |
| Tetrahydrofuran | THF | 66 | Polar Aprotic | Can form peroxides; use with caution and test for peroxides. |
| Diethyl Ether | - | 34.6 | Nonpolar | Highly volatile and flammable. |
| Toluene | - | 110.6 | Nonpolar | Higher boiling point, useful for reactions requiring heat. |
Experimental Protocols
Protocol 1: General Procedure for N-Myristoylation of a Primary Amine
This protocol describes the reaction of this compound with a primary amine under Schotten-Baumann conditions to form an N-myristoyl amide.[11]
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas line (Nitrogen or Argon)
Methodology:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of dry inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of this compound: While stirring, slowly add this compound (1.05 eq.) to the solution via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for O-Myristoylation of a Primary Alcohol
This protocol describes the reaction of this compound with a primary alcohol to form a myristoyl ester.
Materials:
-
This compound
-
Primary alcohol substrate
-
Anhydrous dichloromethane (DCM) or THF
-
Anhydrous pyridine (acts as both base and catalyst)
-
Flame-dried glassware and inert gas setup as described above
Methodology:
-
Setup: Use the same rigorous anhydrous/inert atmosphere setup as in Protocol 1.
-
Reagent Preparation: In the reaction flask, dissolve the primary alcohol (1.0 eq.) in anhydrous pyridine or in anhydrous DCM containing pyridine (1.5 eq.).
-
Cooling: Cool the solution to 0°C.
-
Addition of this compound: Slowly add this compound (1.1 eq.) to the stirring solution. The reaction can be vigorous.[3]
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as determined by TLC or LC-MS.
-
Workup and Purification: Follow a similar aqueous workup procedure as described in Protocol 1 to remove pyridine and other water-soluble components before drying and purifying the final ester product.
Visualizations
References
- 1. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H27ClO | CID 66986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety information and storage methods of this compound-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Myristoyl Chloride in Protein Modification
Welcome to the technical support center for the use of myristoyl chloride in protein modification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions encountered during the chemical myristoylation of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with a protein?
This compound is primarily used to achieve N-myristoylation, which is the covalent attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine (B1666218) residue of a protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) in biological systems and is crucial for membrane targeting, protein-protein interactions, and signal transduction.[3][4] In chemical, non-enzymatic myristoylation, this compound is used as a reactive acyl donor.
Q2: What are the most common side reactions when using this compound for protein modification?
This compound is a highly reactive acyl chloride and can react with various nucleophilic functional groups present on the surface of a protein, leading to non-specific labeling. The most common side reactions involve the acylation of:
-
ε-amino group of Lysine (B10760008) residues: This is a very common side reaction as the lysine side chain is a strong nucleophile.[5]
-
Hydroxyl group of Serine and Threonine residues: O-acylation of these residues can occur, forming an ester linkage.
-
Sulfhydryl (thiol) group of Cysteine residues: S-acylation results in a thioester bond, which is generally less stable than an amide bond.[6]
-
Imidazole group of Histidine residues: Acylation of histidine can also occur, though it is often less stable.
Q3: I am observing a high degree of non-specific labeling. How can I reduce it?
High background or non-specific labeling can be a result of several factors.[3] To reduce it, consider the following:
-
Optimize Reaction pH: The reactivity of different functional groups is highly pH-dependent. The α-amino group of the N-terminus and the ε-amino group of lysine are more nucleophilic at a pH above their pKa. Conversely, the sulfhydryl group of cysteine is more reactive at a slightly acidic to neutral pH. Carefully controlling the pH can help favor the desired reaction.
-
Control Reagent Concentration: Using an excessive concentration of this compound can lead to increased non-enzymatic acylation of various protein functional groups.[3] Titrate the concentration of this compound to find the optimal balance between desired labeling and side reactions.
-
Reaction Time and Temperature: Shorter incubation times and lower temperatures can help to minimize less favorable side reactions.
-
Use of Protective Groups: In some instances, it may be possible to use reversible protecting groups for highly reactive side chains to prevent their acylation.
Q4: My protein has precipitated during the labeling reaction. What could be the cause?
Protein precipitation during the labeling reaction can occur for a few reasons:
-
Change in Protein Properties: The addition of hydrophobic myristoyl groups to the protein surface can significantly alter its solubility, leading to aggregation and precipitation. This is especially true if multiple side chains are acylated.
-
Solvent Incompatibility: Ensure that the solvent system used for the reaction is compatible with both the this compound and the protein to maintain its stability.
-
pH Shift: The reaction of this compound with nucleophiles releases HCl, which can lower the pH of the reaction mixture and cause the protein to precipitate if it is sensitive to acidic conditions. The use of a suitable buffer is crucial.
Q5: How can I detect and characterize the side reactions?
Mass spectrometry is the gold standard for identifying and characterizing protein acylation.[7][8] A bottom-up proteomics approach involving enzymatic digestion of the modified protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can pinpoint the exact sites of myristoylation.[9] The mass of the myristoyl group (210.198 Da) will be observed as a modification on specific amino acid residues. A neutral loss of 210 Da is a characteristic fragmentation pattern for myristoylated peptides in MS/MS analysis.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during protein myristoylation experiments.
Problem 1: Low or No Myristoylation of the Target Protein
| Possible Cause | Suggested Solution |
| Inaccessible N-terminal Glycine | Ensure the protein's N-terminal glycine is accessible. If using an enzymatic reaction with NMT, the surrounding amino acid sequence can influence recognition.[3] |
| Hydrolysis of this compound | This compound is sensitive to moisture. Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere. |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and incubation time. Perform a time-course experiment to determine the optimal reaction duration.[3] |
| Poor Solubility of this compound | Ensure this compound is fully dissolved in an appropriate organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. |
Problem 2: High Levels of Non-Specific Labeling
| Possible Cause | Suggested Solution |
| Excess this compound | Titrate the molar ratio of this compound to protein. Start with a lower ratio and incrementally increase it to find the optimal concentration.[3] |
| Unfavorable pH | Adjust the reaction pH to favor the nucleophilicity of the target group over side groups. For N-terminal glycine, a slightly basic pH is often used. |
| Prolonged Reaction Time | Reduce the incubation time. Slower, less specific reactions may become more prominent over longer periods. |
| Highly Reactive Side Chains | If a particular side chain (e.g., a hyper-reactive cysteine) is the primary source of non-specific labeling, consider site-directed mutagenesis if permissible for the experimental goals. |
Problem 3: Protein Precipitation or Aggregation
| Possible Cause | Suggested Solution |
| Increased Hydrophobicity | Perform the reaction in the presence of a mild, non-ionic detergent or other solubilizing agents that are compatible with your protein and downstream applications. |
| pH Instability | Use a robust buffering system to prevent significant pH drops due to HCl release during the reaction. |
| Solvent Mismatch | Ensure the final concentration of the organic solvent used to dissolve this compound is well-tolerated by the protein. |
Quantitative Data Summary
Table 1: Relative Reactivity of Protein Functional Groups with Acylating Agents
| Functional Group | Amino Acid(s) | Typical pKa | Relative Nucleophilicity (Qualitative) | Notes |
| Sulfhydryl (Thiol) | Cysteine | ~8.3 | Very High | Highly reactive in its thiolate form (S⁻). Reactivity is significant at neutral to slightly basic pH. |
| α-Amino | N-terminus | ~8.0 | High | The primary target for N-myristoylation at a glycine residue. |
| ε-Amino | Lysine | ~10.5 | High | A primary site for non-specific acylation, especially at basic pH. |
| Imidazole | Histidine | ~6.0 | Moderate | Can be acylated, but the resulting bond may be less stable than amides or esters. |
| Hydroxyl | Serine, Threonine | >13 | Low | Generally less reactive than amines or thiols, but can be acylated under more forcing conditions. |
Note: The effective nucleophilicity is highly dependent on the local microenvironment within the protein structure and the pH of the reaction medium.
Experimental Protocols
Protocol 1: General In Vitro Protein Myristoylation
Materials:
-
Purified protein with an N-terminal glycine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 100 mM).
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Cool the protein solution to 4°C.
-
While gently vortexing the protein solution, add the this compound stock solution dropwise to achieve the desired final molar excess (e.g., 10-fold molar excess over the protein).
-
Incubate the reaction at 4°C for 1-2 hours with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume the excess this compound.
-
Incubate for an additional 30 minutes at 4°C.
-
Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
-
Analyze the protein for myristoylation using SDS-PAGE and mass spectrometry.
Protocol 2: Identification and Quantification of Myristoylation Sites by Mass Spectrometry
This protocol provides a general workflow for identifying the sites of myristoylation, including any off-target side reactions.
1. Sample Preparation and Digestion:
-
Take the myristoylated protein sample (~10-50 µg) and perform a buffer exchange into a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the scrambling of disulfide bonds and to differentiate native free thiols from those that might have been S-myristoylated.
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Digest the protein with a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
2. LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide precursor ions for fragmentation.
3. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Use a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) and specify myristoylation (+210.198 Da) as a variable modification on Glycine (N-term), Lysine, Serine, Threonine, and Cysteine.
-
The search results will identify peptides that have been modified with a myristoyl group and pinpoint the specific amino acid residue.
-
Quantification of the extent of modification at different sites can be performed using label-free quantification methods based on the precursor ion intensities of the modified and unmodified peptides.
Visualizations
Caption: Reaction pathways of this compound with protein functional groups.
Caption: Workflow for identifying myristoylation sites via mass spectrometry.
Caption: Troubleshooting decision tree for myristoylation experiments.
References
- 1. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Site-specific and kinetic characterization of enzymatic and nonenzymatic protein acetylation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of peptide myristoylation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of peptide myristoylation in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide is not getting myristoylated. What are the common causes?
A1: Failure of peptide myristoylation can stem from several factors. The most critical is the peptide sequence itself. N-myristoyltransferase (NMT), the enzyme responsible for myristoylation, has strict substrate requirements.
-
N-Terminal Glycine (B1666218): NMT absolutely requires a glycine residue at the N-terminus of the peptide.[1]
-
Penultimate Amino Acid: The amino acid at position 2 also influences recognition. While residues like Asn, Gln, Ser, Val, and Leu are permissible, others such as Asp, D-Asn, Phe, or Tyr can prevent myristoylation.[1]
-
Enzyme Activity: Ensure your NMT enzyme is active. Use a positive control peptide with a known optimal sequence for myristoylation to verify enzyme function.
-
Myristoyl-CoA Integrity: Myristoyl-CoA is prone to hydrolysis. Use fresh or properly stored aliquots for your reaction.
Q2: I'm observing very low efficiency of myristoylation. How can I optimize the reaction conditions?
A2: Low efficiency can often be improved by optimizing the reaction parameters. Consider the following:
-
Component Concentrations: The relative concentrations of the peptide, NMT, and myristoyl-CoA are crucial. While optimal concentrations can be system-dependent, a good starting point is to ensure myristoyl-CoA is in molar excess relative to the peptide.
-
Reaction Buffer: The pH and composition of the reaction buffer can impact enzyme activity. A common buffer is HEPES-based at a physiological pH (e.g., 7.4).
-
Incubation Time and Temperature: Myristoylation is a time-dependent enzymatic reaction. If you observe low yield, consider increasing the incubation time. The optimal temperature is typically around 30-37°C.
-
Inhibitors: Ensure your peptide solution or other reagents do not contain contaminants that could inhibit NMT activity. Peptides with aromatic residues at the penultimate position to the N-terminal glycine can act as competitive inhibitors.[1]
Q3: How can I confirm that my peptide is successfully myristoylated?
A3: Several analytical techniques can be used to confirm the covalent attachment of the myristoyl group.
-
Mass Spectrometry (MS): This is the most direct method. A successful myristoylation will result in a mass increase of 210.36 Da (the mass of the myristoyl group minus the mass of a proton).
-
High-Performance Liquid Chromatography (HPLC): Myristoylation significantly increases the hydrophobicity of a peptide. On a reverse-phase HPLC (RP-HPLC) column, the myristoylated peptide will have a longer retention time compared to its non-myristoylated counterpart.[2]
-
Metabolic Labeling: In cellular systems, metabolic labeling with analogs of myristic acid, such as those containing an alkyne or azide (B81097) group for click chemistry, can be used to detect myristoylated proteins.[3]
Q4: I am having trouble purifying my myristoylated peptide. What methods are recommended?
A4: The increased hydrophobicity of myristoylated peptides requires adjustments to standard purification protocols.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying myristoylated peptides.[2][4] Due to their hydrophobicity, a stronger organic solvent gradient (e.g., acetonitrile) may be required for elution from the C18 column.[2]
-
Liquid-Liquid Extraction: For enriching myristoylated peptides from a complex mixture, liquid-liquid extraction into an organic phase can be an effective initial step.[5]
-
Solid-Phase Extraction (SPE): SPE with a reverse-phase sorbent can also be used for purification and desalting.[6]
Data Presentation
Table 1: Influence of Penultimate Amino Acid on NMT Substrate Recognition
| Penultimate Amino Acid (Position 2) | Myristoylation Outcome |
| Asn, Gln, Ser, Val, Leu | Substrate |
| Asp, D-Asn, Phe, Tyr | Not a Substrate |
Data summarized from literature reports.[1]
Table 2: Common Analytical Techniques for Myristoylation Analysis
| Technique | Principle | Key Information Provided |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Confirms mass shift corresponding to myristoyl group addition. |
| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity | Shows increased retention time for myristoylated peptide. |
| Metabolic Labeling with Click Chemistry | Incorporation of modified fatty acids | Allows for visualization and identification of myristoylated proteins in cells. |
Experimental Protocols
Protocol 1: In Vitro Peptide Myristoylation Assay
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 mM MgCl₂).
-
In a microcentrifuge tube, combine the following:
-
Peptide substrate (to a final concentration of 10-100 µM).
-
Myristoyl-CoA (to a final concentration of 50-200 µM).
-
Recombinant N-myristoyltransferase (NMT) (e.g., 0.1-1 µM).
-
Reaction buffer to the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-4 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding an equal volume of 10% trifluoroacetic acid (TFA) or by heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction mixture by RP-HPLC or Mass Spectrometry to determine the extent of myristoylation.
-
Protocol 2: Purification of Myristoylated Peptides by RP-HPLC
-
Column and Solvents:
-
Use a C18 reverse-phase HPLC column.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the quenched reaction mixture.
-
Apply a linear gradient of increasing Solvent B concentration to elute the peptides. The myristoylated peptide will elute at a higher percentage of Solvent B than the non-myristoylated peptide.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by mass spectrometry to identify those containing the pure myristoylated peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified myristoylated peptide as a powder.[4]
-
Visualizations
Caption: Experimental workflow for in vitro peptide myristoylation.
Caption: Troubleshooting logic for inefficient peptide myristoylation.
References
- 1. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification & Isolation [cem.com]
- 5. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Myristoyl Chloride Acylation Reactions
Welcome to the technical support center for Myristoyl chloride acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chemical synthesis of myristoylated molecules. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound acylation reaction has a very low yield or is not working at all. What are the most common causes?
Low yields in this compound acylation reactions are frequently due to a few critical factors. The most common culprits include:
-
Presence of Moisture: this compound is highly reactive with water.[1] Any moisture present in the reaction setup (glassware, solvents, reagents) will hydrolyze the this compound to myristic acid, rendering it unreactive for the desired acylation. It is crucial to use anhydrous conditions, including oven-dried or flame-dried glassware, and anhydrous solvents.
-
Poor Quality Reagents: The purity of both the this compound and the substrate (the molecule to be acylated) is critical. Impurities in the this compound can lead to side reactions, while impurities in the substrate can interfere with the reaction.
-
Inactive Catalyst or Insufficient Base: For reactions requiring a catalyst (e.g., DMAP) or a base (e.g., pyridine (B92270), triethylamine), their quality and quantity are paramount. Bases can be deactivated by moisture or be of insufficient strength to facilitate the reaction. In some cases, particularly with amine acylation, the acid byproduct (HCl) can protonate the starting amine, making it non-nucleophilic and halting the reaction if a base is not present to neutralize it.[2][3]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some acylations proceed well at room temperature, while others may require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition of reactants or products and the formation of byproducts.
-
Steric Hindrance: The bulky nature of the myristoyl group or the substrate can sterically hinder the reaction, leading to low reactivity. In such cases, optimizing the catalyst, solvent, and temperature becomes even more critical.
Q2: I am observing the formation of multiple products in my reaction. What could be the reason and how can I improve selectivity?
The formation of multiple products can often be attributed to:
-
Diacylation or Polyacylation: If your substrate has multiple reactive sites (e.g., multiple hydroxyl or amine groups), diacylation or polyacylation can occur, especially if an excess of this compound is used. To minimize this, use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of this compound and monitor the reaction closely by Thin Layer Chromatography (TLC).
-
Side Reactions: The reactivity of this compound can lead to side reactions with certain functional groups on the substrate or with the solvent. Choosing an inert solvent is crucial.
-
N-acylation vs. O-acylation: In molecules containing both amine and hydroxyl groups, competition between N-acylation and O-acylation can occur. The reaction conditions, such as the type of base and solvent, can influence the selectivity. Generally, N-acylation is kinetically favored.
Q3: How do I choose the right solvent and base for my this compound acylation reaction?
The choice of solvent and base is critical for the success of the acylation reaction.
-
Solvents: Anhydrous aprotic solvents are typically preferred to avoid reaction with the this compound. Common choices include:
-
Dichloromethane (DCM): A versatile solvent for many acylation reactions.
-
Tetrahydrofuran (THF): Another common aprotic solvent.
-
Acetonitrile (ACN): A more polar aprotic solvent that can be beneficial in some cases.
-
Toluene: Can be used, especially if higher temperatures are required.
-
For Schotten-Baumann reactions, a two-phase system of an organic solvent (like DCM or diethyl ether) and water is used.[4]
-
-
Bases: The base serves to neutralize the HCl byproduct and can also act as a catalyst.
-
Pyridine: Often used as both a base and a catalyst.
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA): Non-nucleophilic bases that are effective at scavenging HCl.
-
4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst, often used in small amounts (0.1-0.2 equivalents) along with another base like TEA. DMAP significantly accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.
-
Aqueous base (e.g., NaOH, KOH): Used in Schotten-Baumann conditions, particularly for acylating amines and phenols in a biphasic system.[4][5]
-
Q4: What is a suitable work-up and purification procedure for my myristoylated product?
The work-up procedure aims to remove unreacted reagents, catalyst, and byproducts. Due to the long hydrocarbon chain of the myristoyl group, myristoylated products are typically hydrophobic.
-
Quenching: The reaction is typically quenched by adding water or a dilute aqueous acid (e.g., 1M HCl) to destroy any remaining this compound.
-
Extraction: The product is then extracted into an organic solvent such as dichloromethane, ethyl acetate (B1210297), or diethyl ether.
-
Washing: The organic layer is washed sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove basic catalysts like pyridine or DMAP.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by:
-
Column Chromatography: On silica (B1680970) gel, using a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the yield of a model this compound acylation reaction. These are representative values based on general principles of acylation chemistry and are intended to guide optimization efforts.
Table 1: Illustrative Yields for the Acylation of Benzylamine with this compound under Various Conditions
| Entry | Base (equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (2.0) | - | DCM | 25 | 4 | 75 |
| 2 | Triethylamine (1.5) | - | DCM | 25 | 6 | 60 |
| 3 | Triethylamine (1.5) | DMAP (10) | DCM | 25 | 1 | 95 |
| 4 | - | - | DCM | 25 | 24 | <10 |
| 5 | NaOH (aq) (2.0) | - | DCM/H₂O | 25 | 2 | 85 |
| 6 | Triethylamine (1.5) | DMAP (10) | Toluene | 80 | 0.5 | 92 |
| 7 | Triethylamine (1.5) | DMAP (10) | THF | 25 | 1.5 | 90 |
Note: These are hypothetical yields for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for N-Myristoylation of an Amine using DMAP Catalysis
This protocol describes a general method for the acylation of a primary or secondary amine with this compound using triethylamine as a base and DMAP as a catalyst.
Materials:
-
Amine substrate
-
This compound
-
Triethylamine (TEA)
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Schotten-Baumann Acylation of a Phenol (B47542)
This protocol describes the acylation of a phenol with this compound under Schotten-Baumann conditions.
Materials:
-
Phenolic substrate
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the phenolic substrate (1.0 eq) in a 10% aqueous NaOH solution (2.5 eq) with vigorous stirring in a flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in DCM.
-
Add the this compound solution dropwise to the vigorously stirred, cold phenoxide solution over 15-30 minutes.
-
After the addition, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting this compound acylation reactions.
Caption: A troubleshooting workflow for diagnosing and resolving low yield in this compound acylation reactions.
Caption: The catalytic cycle of DMAP in this compound acylation, showing the formation of a highly reactive intermediate.
References
Technical Support Center: Post-Myristoylation Reaction Purification
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of excess myristoyl chloride and related byproducts after a reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for removing excess this compound from my reaction mixture?
A1: The most common strategies involve two main steps:
-
Quenching: The unreacted, highly reactive this compound is converted into a more stable, less reactive compound. This is typically achieved by adding a nucleophile.
-
Purification: The quenched byproduct and the desired product are then separated using standard laboratory techniques like liquid-liquid extraction or chromatography.
Q2: How do I quench the unreacted this compound?
A2: You can quench excess this compound by slowly adding a nucleophilic reagent to the reaction mixture. Common choices include water, alcohols (like methanol (B129727) or isopropanol), or amines.[1] The choice of quenching agent depends on the stability of your desired product and the ease of separation of the resulting byproduct.
Q3: My product is sensitive to acidic conditions. How should I manage the hydrogen chloride (HCl) byproduct?
A3: Myristoylation reactions and subsequent quenching with water or alcohols generate HCl.[2][3] To neutralize this, a mild base should be used during the workup. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method to neutralize HCl without exposing your product to strongly basic conditions.[4][5]
Q4: After quenching with water, a waxy solid (myristic acid) is now mixed with my product. How do I remove it?
A4: Myristic acid, the product of quenching this compound with water, can be removed with a basic aqueous wash.[2] By washing the organic layer with a solution of sodium bicarbonate or sodium hydroxide, the myristic acid is deprotonated to form sodium myristate, which is soluble in the aqueous layer and can be easily separated.
Q5: Can I use an amine to quench the reaction?
A5: Yes, amines are effective quenching agents that react with this compound to form stable N-myristoyl amides.[6][7] Using a small, polar amine or a polymer-supported amine (scavenger resin) can be advantageous. The resulting polar amide or the solid resin can often be easily separated from a non-polar product by extraction or filtration, respectively.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Yield After Workup | Product is water-soluble and was lost in the aqueous layer during extraction. | Check the aqueous layers for your product using an appropriate analytical technique (e.g., TLC, LC-MS). If present, consider back-extraction or alternative purification methods like reverse-phase chromatography.[8] |
| Product degraded during acidic or basic washes. | Test the stability of your product by exposing a small sample to the acidic/basic conditions planned for the workup before performing it on the entire batch.[8] If unstable, use neutral washes or alternative purification like silica (B1680970) gel chromatography. | |
| Persistent Emulsion During Liquid-Liquid Extraction | High concentration of fatty-acid-like materials (e.g., myristic acid from quenching) acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Gentle swirling instead of vigorous shaking can also prevent their formation. |
| Product is Difficult to Separate from Byproduct via Column Chromatography | The polarity of the desired product and the quenched byproduct (e.g., methyl myristate) are very similar. | Change the quenching agent to create a byproduct with a significantly different polarity. For example, quenching with a polar amine will create a more polar amide, which should separate more easily from a non-polar product on silica gel. |
| Crude NMR Spectrum is Complex and Uninterpretable | Presence of multiple byproducts, residual solvents, or unquenched this compound (which may have degraded on the NMR timescale). | Ensure the quenching step went to completion. A simple TLC can often confirm the consumption of the starting acyl chloride. Purify a small amount via flash chromatography before detailed spectroscopic analysis.[8] |
Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112-64-1 | [9] |
| Molecular Formula | C₁₄H₂₇ClO | [10] |
| Molecular Weight | 246.82 g/mol | [10] |
| Boiling Point | 164 - 166 °C / 14 mmHg | [10] |
| Density | 0.908 g/mL at 25 °C | [9][11] |
| Refractive Index | n20/D 1.449 | [9][11] |
Experimental Workflows & Protocols
Caption: General workflow for quenching and purifying a myristoylation reaction product.
Protocol 1: Quenching and Aqueous Workup
This protocol is suitable for products that are stable in the presence of water and mild aqueous bases.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This helps to control the exothermic nature of the quench.
-
Prepare Quenching Solution: In a separate flask, prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in deionized water.
-
Quench the Reaction: Slowly and carefully add the aqueous NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Continue addition until gas evolution (CO₂) ceases, which indicates that all HCl and excess this compound have been neutralized.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., dichloromethane (B109758), ethyl acetate), proceed to the next step. If it is miscible (e.g., THF, acetonitrile), add an immiscible organic solvent to extract the product.
-
Extract the Product: Allow the layers to separate. Drain the organic layer. Wash the organic layer sequentially with:
-
Deionized water (1x)
-
Brine (saturated aqueous NaCl) (1x)
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Caption: Decision tree for troubleshooting common post-reaction purification problems.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying a moderately non-polar product from quenched byproducts using silica gel.
-
Prepare the Sample: Dissolve the crude product obtained from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Pack the Column: Prepare a silica gel column using a slurry packing method with your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). The eluent system should be chosen based on TLC analysis, aiming for a retention factor (Rƒ) of ~0.3 for the desired product.
-
Load the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elute the Column: Begin running the column with the eluent, collecting fractions in test tubes or vials.
-
Monitor Fractions: Monitor the collected fractions for the presence of your product using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified product.
Caption: Common quenching reactions for neutralizing excess this compound.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy this compound (EVT-297595) | 112-64-1 [evitachem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. 肉豆蔻酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound [chembk.com]
Impact of pH on the stability and reactivity of Myristoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability and reactivity of myristoyl chloride during experimental procedures.
Troubleshooting Guides
Issue 1: Low Yield of Myristoylated Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | This compound is highly susceptible to hydrolysis, which competes with the desired acylation reaction. Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Avoid acidic or basic aqueous conditions during the initial reaction phase. |
| Incorrect Reaction pH | The nucleophilicity of the target molecule (e.g., an amine) is pH-dependent. For primary and secondary amines, a slightly basic pH (7.5-8.5) is often optimal to ensure the amine is deprotonated and thus nucleophilic, without excessively accelerating the hydrolysis of the this compound.[1] |
| Poor Solubility of this compound | This compound is hydrophobic and insoluble in water.[2] Use a co-solvent system with an appropriate organic solvent (e.g., THF, DMF, chloroform) to ensure all reactants are in the same phase. |
| Degradation by Buffer Components | Some buffer components can react with this compound. For example, buffers with primary or secondary amine groups (e.g., Tris) can compete with the target molecule. Consider using non-reactive buffers like HEPES or phosphate (B84403) buffers. |
Issue 2: Presence of Myristic Acid as a Major Byproduct
| Possible Cause | Troubleshooting Step |
| Water Contamination | This compound rapidly hydrolyzes to myristic acid in the presence of water.[2][3] Dry all glassware and solvents thoroughly before use. |
| Reaction Conditions Favor Hydrolysis | Highly acidic or basic conditions can accelerate hydrolysis. If your substrate is only soluble under such conditions, consider a slower, dropwise addition of this compound to the reaction mixture to favor the reaction with the target molecule over hydrolysis. |
| Improper Storage of this compound | This compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine on a peptide?
A1: The optimal pH is a balance between ensuring the amine is nucleophilic and minimizing the hydrolysis of the this compound. For most primary amines, a pH in the range of 7.5 to 8.5 is a good starting point. At this pH, a significant portion of the amine will be in its deprotonated, nucleophilic form, while the rate of hydrolysis of the this compound is manageable.
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is highly dependent on pH. It is most stable in anhydrous, non-protic organic solvents. In aqueous environments, it hydrolyzes to myristic acid. This hydrolysis is accelerated at both acidic and basic pHs. Under basic conditions, the hydroxide (B78521) ion is a strong nucleophile that directly attacks the carbonyl carbon.[5] Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Q3: Can I use a Tris buffer for my myristoylation reaction?
A3: It is generally not recommended to use Tris buffer for myristoylation reactions. Tris contains a primary amine that can compete with your target molecule for the this compound, leading to the formation of N-myristoyl-Tris and a lower yield of your desired product. Non-nucleophilic buffers such as HEPES or phosphate buffers are better choices.
Q4: How can I monitor the degradation of this compound in my reaction?
A4: The degradation of this compound to myristic acid can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). You can take aliquots of your reaction at different time points and analyze the presence of myristic acid. Thin Layer Chromatography (TLC) can also be a quick way to qualitatively assess the progress of the reaction and the formation of byproducts.
Data Summary
The following table summarizes the expected qualitative impact of pH on the stability and reactivity of this compound in aqueous or protic environments.
| pH Range | Relative Stability of this compound | Reactivity with Primary Amines | Primary Competing Reaction |
| Acidic (pH < 6) | Low | Low (amines are protonated) | Acid-catalyzed hydrolysis |
| Neutral (pH 6-7.5) | Moderate | Moderate to High | Neutral hydrolysis |
| Basic (pH > 7.5) | Very Low | High (amines are deprotonated) | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol: General Assay for pH-Dependent Stability of this compound
This protocol outlines a general method to assess the stability of this compound at different pH values using HPLC.
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) using non-nucleophilic buffer systems (e.g., phosphate or citrate).
-
Stock Solution: Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile (B52724) or THF).
-
Reaction Setup: In separate vials, add a known volume of each buffer. Equilibrate the vials to the desired reaction temperature.
-
Initiation of Hydrolysis: To each vial, add a small, known volume of the this compound stock solution to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low and consistent across all samples.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a solution that will stop the reaction and is suitable for your analytical method (e.g., a large volume of mobile phase for HPLC).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to quantify the amount of myristic acid formed and the remaining this compound (if a suitable chromophore is present or derivatization is performed).
-
Data Analysis: Plot the concentration of myristic acid versus time for each pH to determine the initial rate of hydrolysis.
Visualizations
Caption: Hydrolysis pathways of this compound under acidic and basic conditions.
Caption: Competition between the desired amidation reaction and hydrolysis.
Caption: Troubleshooting workflow for low myristoylation yield.
References
Avoiding non-specific labeling with Myristoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific labeling when using Myristoyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound (CH₃(CH₂)₁₂COCl) is the acyl chloride derivative of myristic acid, a 14-carbon saturated fatty acid. In biological research, it is often used to chemically attach a myristoyl group to proteins or other molecules. This process, known as myristoylation, is a critical lipid modification that can influence a protein's ability to associate with cellular membranes, participate in protein-protein interactions, and engage in signaling pathways.[1][2][3] Understanding the effects of myristoylation is crucial for studying protein function and for developing therapeutic strategies that target these processes.[1]
Q2: What is the primary cause of non-specific labeling with this compound?
The primary cause of non-specific labeling is the high reactivity of the acyl chloride functional group.[4] this compound is a potent electrophile that can react with various nucleophilic functional groups present on a protein's surface, not just the intended target. The most common sites for non-specific reactions are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein, due to their high nucleophilicity at neutral to slightly alkaline pH.[5][6][7] Other amino acid residues with nucleophilic side chains, such as serine, threonine, tyrosine, cysteine, and histidine, can also be targets for non-specific acylation, albeit generally to a lesser extent.[5][8]
Q3: How can I confirm that my protein of interest is specifically myristoylated?
Mass spectrometry is the gold standard for confirming protein myristoylation and identifying the specific site of modification.[9][10][11][12] High-resolution mass spectrometry can detect the mass shift corresponding to the addition of a myristoyl group (210.19 Da) to a specific amino acid residue.[10] Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact location of the modification on the peptide sequence.[9][10][13]
Another approach is to use metabolic labeling with a myristic acid analog containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne).[14][15][16] This allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry, enabling visualization or enrichment of the labeled protein.[14][15]
Troubleshooting Guides
Problem 1: High Background or Non-Specific Labeling
High background on a gel or blot, or the identification of multiple acylated sites on your protein of interest by mass spectrometry, are common indicators of non-specific labeling.
| Potential Cause | Recommended Solution | Rationale |
| Excess this compound Concentration | Titrate the concentration of this compound in your reaction. Start with a lower molar excess (e.g., 10-fold) and gradually increase it. | A high concentration of the labeling reagent increases the likelihood of reactions with less nucleophilic sites.[17][18][19][20] |
| Incorrect pH of Reaction Buffer | Perform the labeling reaction at a slightly acidic to neutral pH (6.5-7.5). Avoid alkaline pH. | The reactivity of nucleophilic amino acid side chains, particularly the ε-amino group of lysine, increases with pH.[6][7] Maintaining a lower pH can help to protonate these groups and reduce their reactivity. |
| Prolonged Reaction Time | Optimize the incubation time for the labeling reaction. Perform a time-course experiment to find the shortest time required for sufficient labeling of the target site. | Longer reaction times increase the opportunity for non-specific reactions to occur. |
| Inefficient Quenching | Add a quenching agent at the end of the reaction to consume any unreacted this compound. Common quenching agents include Tris buffer, glycine, or β-mercaptoethanol.[21][22] | Unreacted this compound will continue to acylate proteins non-specifically. Quenching the reaction is a critical step to control the labeling process.[21] |
| Suboptimal Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C or on ice). | Lowering the temperature can help to slow down the reaction rate, providing greater control and reducing the incidence of non-specific labeling. |
Problem 2: Low or No Labeling of the Target Protein
If you are not observing the expected labeling of your protein of interest, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient this compound Concentration | Increase the molar excess of this compound in a stepwise manner. | The target site may be less accessible or less reactive, requiring a higher concentration of the labeling reagent. |
| Degradation of this compound | Use a fresh stock of this compound. This compound is sensitive to moisture and can hydrolyze over time. | Hydrolyzed this compound (myristic acid) is unreactive and will not label your protein. |
| Inaccessibility of the Target Site | If possible, perform the labeling reaction under denaturing conditions to expose the target site. Note that this may not be suitable if you need to maintain the protein's native conformation. | The target amino acid residue may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent. |
| Incorrect Buffer Composition | Ensure your reaction buffer does not contain primary amines (e.g., Tris, unless used for quenching at the end) or other nucleophiles that can compete with your protein for the labeling reagent. | Nucleophiles in the buffer will react with and consume the this compound, reducing the amount available to label your protein. |
Experimental Protocols
General Protocol for In Vitro Protein Labeling with this compound
This protocol provides a general framework for the direct acylation of a purified protein in vitro. Optimization of reagent concentrations, buffer conditions, and incubation times will be necessary for each specific protein.
-
Protein Preparation:
-
Prepare your purified protein in a suitable buffer at a concentration of 1-10 mg/mL.
-
The buffer should be free of primary amines and other nucleophiles. A phosphate (B84403) or HEPES buffer at pH 7.0-7.5 is a good starting point.
-
If necessary, include a reducing agent like DTT (1 mM) to maintain cysteine residues in a reduced state, though be aware that the thiol group of DTT can also react with this compound.[23]
-
-
This compound Preparation:
-
Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF immediately before use. A 100 mM stock solution is a common starting point.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold to 100-fold over the protein concentration).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 30 minutes to 2 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching agent. A common method is to add a final concentration of 50-100 mM Tris-HCl or glycine.[21]
-
Incubate for an additional 15-30 minutes to ensure all unreacted this compound is consumed.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound, quenching agent, and byproducts by dialysis, spin filtration, or size-exclusion chromatography.
-
-
Analysis of Labeling:
Signaling Pathway Diagrams
Myristoylation is a key post-translational modification that regulates the localization and function of many signaling proteins. Below are examples of signaling pathways where myristoylation plays a critical role.
Caption: Src Kinase Activation Pathway. Myristoylation is crucial for membrane targeting and subsequent activation.[1][2][24][25]
Caption: Ras Protein Membrane Localization. Myristoylation can serve as an alternative to farnesylation for initial membrane targeting.[26][27][28][29][30]
Logical Workflow Diagram
Caption: Troubleshooting Workflow for this compound Labeling. A logical guide to optimizing your experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Analysis of Myristoylated and Palmitoylated Src Family Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 9. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Detection of Protein Acetylation | Springer Nature Experiments [experiments.springernature.com]
- 13. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Labeling and Bioconjugation Using N-Myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 19. bosterbio.com [bosterbio.com]
- 20. biocompare.com [biocompare.com]
- 21. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 22. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]
- 23. neb.com [neb.com]
- 24. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. N-terminally myristoylated Ras proteins require palmitoylation or a polybasic domain for plasma membrane localization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting Ras Membrane Association: Still an Achilles Heel | Frederick National Laboratory [frederick.cancer.gov]
- 29. portlandpress.com [portlandpress.com]
- 30. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Myristoylation Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoylation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key components of an in vitro myristoylation reaction?
An in vitro myristoylation reaction typically consists of the following components:
-
N-myristoyltransferase (NMT): The enzyme that catalyzes the reaction.[1] Both human NMT1 and NMT2 are available as recombinant proteins.
-
Protein or Peptide Substrate: The molecule to be myristoylated, which must contain an N-terminal glycine (B1666218) residue.[1]
-
Myristoyl-CoA: The donor of the myristoyl group.[1]
-
Reaction Buffer: Provides the optimal pH and ionic strength for the enzyme. A common buffer is potassium phosphate (B84403).[2]
-
Additives (Optional): Detergents like Triton X-100 and reducing agents may be included to improve enzyme stability and activity.[2][3]
Q2: What is the optimal pH for the myristoylation reaction?
The optimal pH for N-myristoyltransferase (NMT) activity is generally in the neutral to slightly alkaline range. For yeast NMT, a dramatic increase in activity is observed between pH 6.5 and 7.5.[4] For human NMT1, activity has been observed to be optimal around pH 7.7.[5] It is recommended to perform a pH titration for your specific enzyme and substrate to determine the precise optimum.
Q3: What is a typical reaction time and temperature for an in vitro myristoylation assay?
A common starting point for in vitro myristoylation reactions is a 30-minute incubation at 25°C.[2] However, the optimal time and temperature can vary depending on the specific NMT isoform, the substrate concentration, and the desired reaction yield. For some applications, reactions have been incubated at 37°C for 40 minutes.[6] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q4: Can NMT use fatty acid analogs other than myristoyl-CoA?
Yes, NMT can utilize some fatty acid analogs, albeit often with lower efficiency. For instance, NMT has been shown to use palmitoyl-CoA, a 16-carbon fatty acid, though less efficiently than myristoyl-CoA.[3] The use of azido-fatty acid analogs is a common strategy for the detection and analysis of myristoylated proteins.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no myristoylation | Inactive NMT enzyme | - Verify enzyme activity with a positive control substrate. - Ensure proper storage conditions for the enzyme. |
| Sub-optimal reaction conditions | - Optimize pH (typically between 7.0-8.0). - Perform a temperature and time-course optimization (e.g., 25°C to 37°C for 30-60 minutes). | |
| Incorrect substrate sequence | - Confirm that the substrate has an N-terminal glycine residue, which is essential for NMT recognition.[3] | |
| Presence of inhibitors in the sample | - If using cell lysates, consider that particulate fractions may contain NMT inhibitors.[7] Purifying the substrate protein can help. | |
| High background signal in detection assay | Non-specific labeling | - If using fatty acid analogs for detection, ensure that the labeling is specific to myristoylation. A G2A (glycine to alanine) mutation in the substrate should abolish the signal. |
| Reactivity of detection reagents | - When using thiol-reactive fluorescent probes to detect CoA release, avoid strongly nucleophilic reagents in the reaction buffer that can increase background fluorescence.[2] | |
| Inconsistent results | Variability in reagent concentrations | - Prepare fresh dilutions of Myristoyl-CoA and substrate for each experiment. - Accurately determine the concentration of all reaction components. |
| Enzyme instability | - Include additives like Triton X-100 or DTT in the reaction buffer to enhance NMT stability and activity.[2] |
Experimental Protocols
In Vitro Myristoylation Reaction
This protocol provides a general framework for an in vitro myristoylation reaction. Optimization of specific parameters is recommended.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM potassium phosphate pH 7.9, 0.5 mM EDTA, 0.1% v/v Triton X-100).[2]
-
In a microcentrifuge tube, combine the following components on ice:
-
Reaction Buffer
-
Peptide or protein substrate (to a final concentration in the low micromolar range)
-
Recombinant NMT enzyme (final concentration in the nanomolar range)
-
-
-
Initiation of Reaction:
-
Add Myristoyl-CoA to initiate the reaction (final concentration typically in the low micromolar range).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30 minutes).[2]
-
-
Termination of Reaction:
-
The reaction can be stopped by adding a quenching solution (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.75) or by heat inactivation.[2]
-
-
Analysis:
-
Analyze the reaction products using methods such as HPLC, mass spectrometry, or fluorescence-based assays to determine the extent of myristoylation.
-
Visualizations
Caption: Role of myristoylation in Src kinase signaling.
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human protein arginine methyltransferases (PRMTs) can be optimally active under nonphysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristoyl CoA:protein N-myristoyltransferase: subcellular localization, activation and kinetic behavior in the presence of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming Protein Myristoylation: A Comparative Analysis of Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, confirming protein N-myristoylation, a key lipid modification, is crucial for understanding protein function, signaling pathways, and developing targeted therapeutics. This guide provides a comprehensive comparison of current methodologies, with a focus on the gold standard—mass spectrometry—and its alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Protein N-myristoylation is a vital lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a critical role in protein localization, stability, and function.[1][2][3] Given its involvement in various diseases, including cancer and infectious diseases, methods to accurately identify and quantify myristoylated proteins are of paramount importance.
Comparing the Arsenal: Mass Spectrometry vs. Alternative Techniques
The confirmation of protein myristoylation can be approached through several techniques, each with its own set of advantages and limitations. Mass spectrometry has emerged as the most powerful and versatile tool, offering high sensitivity and the ability to identify the precise modification site. However, traditional methods like radiolabeling and biochemical assays still hold relevance in specific applications.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Quantitative Capability |
| Mass Spectrometry (MS)-Based Methods | |||||
| Chemical Proteomics (Metabolic Labeling) | Incorporation of myristic acid analogs with "clickable" tags (e.g., alkyne or azide) into proteins, followed by enrichment and MS analysis. | High sensitivity and specificity; enables proteome-wide analysis; allows for in vivo labeling.[4][5] | Indirect detection; potential for off-target labeling. | High | Yes (e.g., SILAC, TMT) |
| Direct MS/MS Analysis | Direct analysis of myristoylated peptides from digested protein samples, often involving hydrophobic peptide enrichment. | Direct evidence of myristoylation; identifies endogenous modification sites.[6][7] | Can be challenging due to the hydrophobicity of myristoylated peptides; may have lower coverage than enrichment methods. | Medium to High | Yes (Label-free, isotopic labeling) |
| Alternative Methods | |||||
| Radiolabeling | Metabolic labeling with radioactive myristic acid (e.g., [³H]-myristate) followed by autoradiography. | Direct detection; historically a gold standard for validation. | Low sensitivity (requires long exposure times); use of hazardous radioactive materials; not easily scalable for proteomics.[1] | Low | Semi-quantitative |
| Acyl-Biotin Exchange (ABE) | Chemical replacement of the lipid modification with biotin (B1667282) for affinity purification and subsequent detection (e.g., by Western blot or MS).[8][9] | Non-radioactive; can be used for enrichment. | Primarily designed for S-acylation (thioester bonds) and not directly applicable to the stable amide bond of N-myristoylation. | Medium | Semi-quantitative (Western blot) / Yes (MS) |
Key Findings from Comparative Studies:
-
Sensitivity: Chemical proteomics using metabolic labeling with clickable analogs offers a dramatic increase in sensitivity compared to traditional radiolabeling. Studies have reported a signal amplification of up to a million-fold.[1]
-
Proteome Coverage: Mass spectrometry-based chemical proteomics has enabled the identification of a large number of myristoylated proteins. For instance, studies in human cells have identified over 100 N-myristoylated proteins, with the majority being novel discoveries at endogenous levels.[4][5] A liquid-liquid extraction method for hydrophobic peptides identified 75 protein N-terminal myristoylation sites in HeLa cells.[6][7]
-
Specificity: While metabolic labeling is highly effective, the potential for off-target labeling exists. Direct MS/MS analysis provides the most unambiguous evidence of endogenous myristoylation at a specific site.
Delving into the Protocols: A Step-by-Step Guide
For researchers looking to implement these techniques, we provide detailed experimental protocols for the key mass spectrometry-based and alternative methods.
Experimental Protocol 1: Chemical Proteomics using Metabolic Labeling with a Clickable Myristic Acid Analog
This protocol outlines the metabolic labeling of cells with an alkyne-functionalized myristic acid analog, followed by click chemistry, enrichment, and mass spectrometry analysis.
Materials:
-
Alkynyl myristic acid probe (e.g., 13-tetradecynoic acid)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., SDS-containing buffer)
-
Click chemistry reagents: Azide-biotin tag, copper(II) sulfate (B86663) (CuSO₄), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Digestion enzymes (e.g., Trypsin)
-
Mass spectrometer (e.g., Q Exactive)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the alkynyl myristic acid probe for a designated period (e.g., 16-24 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer to solubilize proteins.
-
Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail containing the azide-biotin tag, CuSO₄, TCEP, and TBTA. Incubate to ligate the biotin tag to the alkyne-labeled proteins.
-
Protein Precipitation and Enrichment: Precipitate the proteins to remove excess reagents. Resuspend the protein pellet and incubate with streptavidin-agarose beads to enrich for biotin-tagged (i.e., myristoylated) proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze using a high-resolution mass spectrometer.
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the myristoylated proteins.
Experimental Protocol 2: Direct Mass Spectrometry with Hydrophobic Peptide Enrichment
This protocol focuses on the direct identification of endogenously myristoylated peptides using a liquid-liquid extraction technique to enrich for these hydrophobic species.
Materials:
-
Cell or tissue samples
-
Lysis and digestion buffers
-
Proteases (e.g., Trypsin, Lys-C)
-
Organic solvents (e.g., ethyl acetate, acetonitrile)
-
Mass spectrometer
Procedure:
-
Protein Extraction and Digestion: Extract proteins from the biological sample and perform in-solution or in-gel digestion using a protease or a combination of proteases.
-
Liquid-Liquid Extraction: Acidify the peptide mixture and perform a two-phase extraction with an organic solvent like ethyl acetate. The hydrophobic myristoylated peptides will partition into the organic phase.
-
Peptide Recovery: Carefully collect the organic phase and evaporate the solvent.
-
LC-MS/MS Analysis: Reconstitute the enriched peptides in a suitable solvent and analyze using a nanoLC-MS/MS system. A specialized gradient with a higher concentration of acetonitrile (B52724) may be required to elute the hydrophobic peptides.
-
Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the myristoyl group (+210.1984 Da).
Experimental Protocol 3: [³H]-Myristic Acid Radiolabeling and Autoradiography
This protocol describes the traditional method of confirming myristoylation using a radioactive tracer.
Materials:
-
[³H]-myristic acid
-
Cell culture reagents
-
Lysis buffer
-
SDS-PAGE reagents
-
Fluorographic enhancement solution
-
X-ray film or digital autoradiography system
Procedure:
-
Metabolic Labeling: Incubate cells with [³H]-myristic acid in the culture medium.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the proteins by SDS-PAGE.
-
Fluorography: Treat the gel with a fluorographic enhancement solution to allow the low-energy beta particles from tritium (B154650) to be detected.
-
Autoradiography: Dry the gel and expose it to X-ray film or a digital imaging system. The exposure time can range from days to weeks.
-
Analysis: Develop the film or analyze the digital image to visualize the radiolabeled (myristoylated) proteins.
Visualizing the Process: Workflows and Pathways
To further clarify these complex processes, we provide diagrams generated using the DOT language.
Caption: Workflow for chemical proteomics-based confirmation of protein myristoylation.
Caption: The central role of N-myristoylation in protein targeting and signaling.
Conclusion: Choosing the Right Tool for the Job
The confirmation of protein myristoylation is a critical step in elucidating the function of numerous proteins involved in health and disease. While traditional methods like radiolabeling have laid the groundwork, mass spectrometry-based approaches, particularly chemical proteomics with metabolic labeling, have revolutionized the field. These methods offer unparalleled sensitivity, specificity, and throughput, enabling the global analysis of the myristoylated proteome.
For researchers aiming to identify novel myristoylated proteins on a large scale, chemical proteomics is the method of choice. For those seeking to definitively confirm the myristoylation of a specific protein at its endogenous site, direct MS/MS analysis with hydrophobic peptide enrichment is ideal. The selection of the most appropriate method will ultimately depend on the specific research question, available resources, and the desired level of detail. This guide provides the necessary information to make an informed decision and to successfully navigate the experimental workflows for confirming this crucial protein modification.
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 3. Myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Myristoylation: A Guide to Calculating Mass Shift
For researchers, scientists, and drug development professionals, understanding the post-translational modification of proteins is paramount. Myristoylation, the attachment of a myristoyl group to a protein, plays a critical role in cellular signaling, protein trafficking, and membrane localization. Accurately determining the mass shift induced by this modification is crucial for confirming its occurrence and understanding its functional implications. This guide provides a comprehensive comparison of the mass shift caused by myristoylation versus common protein purification tags, details the experimental protocols for its determination, and visualizes the underlying processes.
The Biochemical Basis of Myristoylation
Myristoylation is a lipid modification where a myristoyl group, derived from the 14-carbon saturated fatty acid myristic acid, is covalently attached to the N-terminal glycine (B1666218) residue of a target protein. This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT). The addition of this hydrophobic moiety facilitates weak and reversible protein-membrane and protein-protein interactions, which are essential for the function of many signaling proteins.
The mass of myristic acid is approximately 228.38 g/mol . During the formation of the amide bond between the myristoyl group and the N-terminal glycine, a molecule of water (H₂O), with a molecular weight of approximately 18.02 g/mol , is eliminated. Therefore, the net mass increase of a protein upon myristoylation is approximately 210.36 Da. For practical purposes in mass spectrometry, this is often observed as a mass shift of 210 Da or 213.7 Da, with the variation depending on the specific instrumentation and analytical method.[1]
Comparing Mass Shifts: Myristoylation vs. Common Protein Tags
In recombinant protein expression and purification, affinity tags are frequently used to facilitate isolation and detection. These tags also contribute to the overall mass of the protein. Understanding the distinct mass contributions of myristoylation and these tags is essential for accurate data interpretation.
| Modification/Tag | Amino Acid Sequence/Composition | Molecular Weight (Da) |
| Myristoylation | C₁₄H₂₇O- | ~210.36 |
| 6x-His Tag | HHHHHH | ~840.85[2] |
| FLAG® Tag | DYKDDDDK | ~1012.9[3][4][5][6][7] |
Experimental Protocol for Determining Mass Shift
The most accurate method for determining the mass shift of a protein after myristoylation is through mass spectrometry (MS). High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are capable of detecting the subtle mass change resulting from this modification.
Experimental Workflow:
-
Protein Expression and Purification:
-
Co-express the target protein with N-myristoyltransferase (NMT) in a suitable expression system (e.g., E. coli, insect, or mammalian cells).
-
Supplement the culture medium with myristic acid to ensure its availability for the myristoylation reaction.
-
Purify the expressed protein using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged, followed by size-exclusion chromatography for higher purity).
-
As a negative control, express and purify the same protein without NMT or without myristic acid supplementation.
-
-
Mass Spectrometry Analysis:
-
Prepare the purified myristoylated and non-myristoylated protein samples for mass spectrometry. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).
-
Analyze the intact protein samples using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquire the mass spectra for both the myristoylated and non-myristoylated protein samples.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to obtain the deconvoluted mass of the intact proteins.
-
Compare the measured mass of the myristoylated protein with that of the non-myristoylated control.
-
The difference in mass should correspond to the theoretical mass of the myristoyl group (approximately 210.36 Da).
-
Signaling Pathway of Myristoylation
The process of N-myristoylation is a crucial step in targeting many signaling proteins to the cell membrane, where they can interact with other components of signaling cascades.
Caption: Covalent attachment of a myristoyl group to a protein.
Experimental Workflow Diagram
The following diagram outlines the key steps involved in the experimental determination of the protein mass shift upon myristoylation.
Caption: Experimental workflow for mass shift calculation.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sinobiological.com [sinobiological.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. FLAG Tag: Definition, Overview, & Applications [excedr.com]
A Head-to-Head Comparison: Myristoyl Chloride vs. Myristoyl-CoA for In Vitro Acylation
For researchers, scientists, and drug development professionals navigating the complexities of protein modification, the choice of acylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used myristoylating agents, Myristoyl chloride and myristoyl-CoA, for in vitro applications. We delve into their respective mechanisms, specificity, and practical considerations, supported by experimental data and detailed protocols to inform your research.
Myristoylation, the covalent attachment of a 14-carbon saturated fatty acid (myristate) to a protein, is a crucial lipid modification that governs protein localization, stability, and function.[1] This modification is implicated in a multitude of signaling pathways, making the ability to perform in vitro myristoylation a valuable tool for studying protein function and for the development of novel therapeutics.[2][3][4]
This comparison focuses on the chemical reagent this compound and the biological acyl donor myristoyl-CoA, used in conjunction with the enzyme N-myristoyltransferase (NMT).
Performance Comparison at a Glance
| Feature | This compound (Chemical Acylation) | Myristoyl-CoA with NMT (Enzymatic Acylation) |
| Mechanism | Non-enzymatic, chemical acylation | Enzymatic acylation catalyzed by N-myristoyltransferase (NMT) |
| Specificity | Lower: Reacts with primary amines (N-terminus and Lys side chains). pH control is crucial for preferential N-terminal modification. | High: Highly specific for the N-terminal glycine (B1666218) residue of substrate proteins.[5][6] |
| Reaction Conditions | Requires careful control of pH (typically 6.0-7.5) and stoichiometry to minimize side reactions. Organic co-solvents may be needed. | Requires specific buffer conditions (e.g., HEPES, Tris), MgCl₂, and the presence of functional NMT enzyme. |
| Efficiency | Can be high, but often at the cost of specificity. Yield of desired N-terminally myristoylated product can be variable. | Can be highly efficient for known NMT substrates, often achieving near-stoichiometric modification. |
| Side Reactions | Acylation of lysine (B10760008) side chains is a major side reaction.[7] Can also react with other nucleophilic side chains (e.g., Ser, Thr, Tyr) under certain conditions. | Minimal to no side reactions on the protein substrate due to the high specificity of the enzyme. |
| Ease of Use | Conceptually simple, but optimization of reaction conditions is often required to achieve desired selectivity. | Requires a source of active NMT enzyme and the peptide/protein must have an N-terminal glycine. |
| Cost | This compound is generally less expensive. | Myristoyl-CoA and purified NMT enzyme can be more costly. |
In-Depth Analysis
This compound: The Chemical Approach
This compound is a reactive acyl chloride that can directly acylate primary amines in a protein, most notably the α-amino group at the N-terminus and the ε-amino group of lysine residues.[8][9] The selectivity for the N-terminus over lysine side chains is primarily achieved by controlling the reaction pH. The α-amino group of the N-terminus generally has a lower pKa (around 7.6-8.0) compared to the ε-amino group of lysine (around 10.5).[10] By performing the reaction at a pH between 6.0 and 7.5, the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, favoring acylation at this position.
However, achieving high N-terminal specificity with this compound can be challenging. The inherent reactivity of the acyl chloride can lead to a heterogeneous mixture of products, including mono-, di-, and poly-acylated species, particularly in proteins with multiple lysine residues. Careful optimization of the molar ratio of this compound to the protein is necessary to maximize the desired mono-acylated product.
Myristoyl-CoA with N-myristoyltransferase (NMT): The Biological Approach
In biological systems, myristoylation is catalyzed by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-CoA as the acyl donor.[1][11] This enzymatic approach offers exceptional specificity. NMT recognizes a consensus sequence at the N-terminus of its substrate proteins, with an absolute requirement for a glycine residue at position 2 (following the initial methionine, which is often cleaved).[5][6]
The in vitro reconstitution of this enzymatic reaction provides a highly specific method for myristoylating proteins. If the target protein possesses an N-terminal glycine and is a substrate for NMT, this method will yield a homogeneously N-terminally myristoylated product with virtually no off-target modifications. This high degree of specificity is a significant advantage for applications requiring a well-defined protein product.
Experimental Protocols
Protocol 1: In Vitro Chemical Acylation with this compound
This protocol provides a general guideline for the N-terminal myristoylation of a peptide or protein using this compound. Optimization of pH, temperature, and reagent stoichiometry is recommended for each specific substrate.
Materials:
-
Peptide or protein with an available N-terminal amine.
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or other suitable organic solvent.
-
Aqueous buffer (e.g., 100 mM HEPES, pH 7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical tools for reaction monitoring (e.g., RP-HPLC, Mass Spectrometry)
Procedure:
-
Substrate Preparation: Dissolve the peptide or protein in the aqueous buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF (e.g., 100 mM). This solution should be prepared fresh.
-
Acylation Reaction: a. Cool the substrate solution to 4°C in an ice bath with gentle stirring. b. Add the this compound stock solution dropwise to the substrate solution to achieve a final molar excess of this compound (e.g., 1.5 to 5-fold molar excess over the substrate). The optimal molar ratio should be determined empirically. c. Allow the reaction to proceed at 4°C for 1-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 100 mM. The primary amines in the Tris buffer will react with and consume the excess this compound.
-
Purification: Purify the myristoylated peptide or protein from the reaction mixture using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Analysis: Confirm the identity and purity of the myristoylated product by mass spectrometry.
Protocol 2: In Vitro Enzymatic Acylation with Myristoyl-CoA and NMT
This protocol describes the enzymatic myristoylation of a protein substrate containing an N-terminal glycine using recombinant N-myristoyltransferase.
Materials:
-
Protein substrate with an N-terminal glycine recognition sequence for NMT.
-
Recombinant human N-myristoyltransferase 1 (NMT1) or NMT2.
-
Myristoyl-CoA
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100).
-
Analytical tools for reaction monitoring (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Reaction buffer
-
Protein substrate (to a final concentration of 10-50 µM)
-
Myristoyl-CoA (to a final concentration of 50-100 µM)
-
-
Enzyme Addition: Initiate the reaction by adding the NMT enzyme to a final concentration of 0.1-1 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 1-3 hours.
-
Reaction Monitoring: The progress of the myristoylation reaction can be monitored by analyzing aliquots of the reaction mixture at different time points. This can be done by:
-
SDS-PAGE: A slight shift in the molecular weight of the myristoylated protein may be observable.
-
Mass Spectrometry: This is the most accurate method to confirm the addition of the myristoyl group.
-
-
Reaction Termination: The reaction can be stopped by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes, or by adding a specific NMT inhibitor.
-
Purification (Optional): If required for downstream applications, the myristoylated protein can be purified from the reaction mixture using affinity chromatography (if the protein is tagged) or other chromatographic methods.
Signaling Pathway Visualization: The Role of Myristoylation in Src Kinase Activation
Myristoylation is a critical modification for the proper localization and function of many signaling proteins, including the Src family of non-receptor tyrosine kinases.[12][13] The N-terminal myristoylation of Src targets the protein to the inner leaflet of the plasma membrane, a prerequisite for its activation and participation in downstream signaling cascades that regulate cell growth, differentiation, and migration.[3][14][15]
Conclusion
The choice between this compound and myristoyl-CoA for in vitro acylation depends heavily on the specific experimental goals and the nature of the protein substrate. For applications demanding high specificity and a homogenous product, the enzymatic approach with myristoyl-CoA and NMT is unparalleled, provided the protein is a suitable substrate. Conversely, for researchers seeking a more straightforward, albeit less specific, chemical modification method, or for substrates lacking the N-terminal glycine recognition motif, this compound presents a viable, though more optimization-intensive, alternative. By understanding the distinct advantages and limitations of each reagent, researchers can make an informed decision to best advance their scientific inquiries.
References
- 1. Chemical modification and chemical cross-linking for protein/enzyme stabilization. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 7. ionsource.com [ionsource.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. This compound | High-Purity Reagent Supplier [benchchem.com]
- 10. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
A Comparative Guide to the Efficacy of Myristoyl Chloride and Other Acyl Chlorides
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in the synthesis of novel compounds, from surfactants to targeted bioconjugates. Among the various acylating agents, long-chain acyl chlorides such as Myristoyl chloride (C14), Lauroyl chloride (C12), Palmitoyl (B13399708) chloride (C16), and Stearoyl chloride (C18) are frequently employed to introduce hydrophobicity and modulate the biological activity of molecules. This guide provides an objective comparison of the efficacy of this compound relative to other common long-chain acyl chlorides, supported by available data and detailed experimental methodologies.
Chemical Reactivity and Efficacy in Acylation Reactions
Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles including alcohols, amines, and water.[1][2] The high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[3]
While all long-chain acyl chlorides share this general reactivity, their efficacy can be influenced by factors such as chain length, which can affect both the reaction kinetics and the physicochemical properties of the resulting acylated product.
One study on the esterification of polysaccharides with a range of fatty acid chlorides (from C5 to C18) demonstrated that the extent of the reaction, and thus the degree of substitution, increases with the chain length of the fatty acid chloride.[4] This suggests that under certain conditions, longer-chain acyl chlorides like Palmitoyl and Stearoyl chloride may exhibit higher reactivity compared to Myristoyl and Lauroyl chloride. However, it is also important to consider that increased chain length can introduce greater steric hindrance, which may slow down reactions with sterically hindered substrates.
Table 1: Comparison of Physicochemical Properties of Common Long-Chain Acyl Chlorides
| Acyl Chloride | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Lauroyl Chloride | C12H23ClO | 218.77 | 145 (19 mmHg) |
| This compound | C14H27ClO | 246.82 | 164-166 (14 mmHg) [5] |
| Palmitoyl Chloride | C16H31ClO | 274.87 | 192 (15 mmHg) |
| Stearoyl Chloride | C18H35ClO | 302.92 | 215 (15 mmHg) |
Efficacy in Bioconjugation and Biological Systems
In the realm of drug development and cell biology, this compound and its counterparts are instrumental in the process of acylation, particularly the lipidation of proteins and peptides. This modification can significantly impact protein localization, membrane association, and biological function.[6][7]
A key distinction in the biological efficacy of these acyl chlorides lies in the nature of the resulting modification.
-
Myristoylation , the attachment of a myristoyl (C14) group, is typically a co-translational and irreversible modification that occurs on the N-terminal glycine (B1666218) of a protein.[7][8] This stable lipid anchor is crucial for mediating weak but specific protein-protein and protein-lipid interactions, playing a vital role in signal transduction and membrane targeting.[8]
-
Palmitoylation , the attachment of a palmitoyl (C16) group, is a post-translational and reversible modification that occurs on cysteine residues.[8] This dynamic process allows for the regulation of protein trafficking and function in response to cellular signals.[9]
The choice between this compound and Palmitoyl chloride in a biological context is therefore dictated by the desired outcome: a stable, long-term modification (myristoylation) versus a dynamic, regulatory one (palmitoylation).
Table 2: Comparison of Myristoylation and Palmitoylation in Biological Systems
| Feature | Myristoylation | Palmitoylation |
| Acyl Group | Myristoyl (C14) | Palmitoyl (C16) |
| Attachment Site | N-terminal Glycine | Cysteine residues |
| Timing | Co-translational | Post-translational |
| Reversibility | Irreversible[8] | Reversible[8] |
| Biological Role | Stable membrane anchoring, signal transduction[8][10] | Dynamic regulation of protein localization and function[8][9] |
| Nature of Interaction | Weak protein-protein and protein-lipid interactions[8] | Enhances hydrophobicity and membrane association[8] |
Experimental Protocols
General Protocol for N-Acylation of an Amino Acid Methyl Ester
This protocol provides a general framework for comparing the efficacy (yield and reaction time) of different long-chain acyl chlorides in the N-acylation of a model amine, such as glycine methyl ester.
Materials:
-
Glycine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
This compound
-
Lauroyl chloride
-
Palmitoyl chloride
-
Stearoyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add triethylamine (2.2 eq) dropwise to the stirred solution. Stir for 15-20 minutes at 0 °C to generate the free amine.
-
Acylation: In a separate flask, dissolve the acyl chloride (Myristoyl, Lauroyl, Palmitoyl, or Stearoyl chloride, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting amine is consumed. Record the reaction time.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Yield Calculation: Purify the crude product by silica gel column chromatography. Isolate the pure N-acylated amino acid methyl ester and determine the final yield.
Comparative Analysis:
By running parallel reactions with each acyl chloride under identical conditions, a direct comparison of their efficacy in terms of reaction time and product yield can be established.
Visualizations
Caption: Nucleophilic acyl substitution mechanism for acylation.
Caption: Comparison of Myristoylation and Palmitoylation pathways.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 8. differencebetween.com [differencebetween.com]
- 9. Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Myristoylated Peptides by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Myristoylation, the covalent attachment of myristate, a C14 saturated fatty acid, to the N-terminal glycine (B1666218) of a protein, is a critical lipid modification that governs protein localization, function, and interaction with membranes. Understanding the structure, purity, and conformational dynamics of myristoylated peptides is paramount in drug development and the study of cellular signaling. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of these unique molecules.
At a Glance: HPLC vs. NMR for Myristoylated Peptide Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation, quantification, and purity assessment. | Structural elucidation, conformational analysis, and interaction studies. |
| Sample Requirements | Lower sample amounts, typically in the picomole to nanomole range. | Higher sample concentrations are often required, in the micromolar to millimolar range.[1][2] |
| Resolution | High-resolution separation of closely related peptide species. | Atomic-level resolution of molecular structure and dynamics. |
| Throughput | High-throughput capabilities for screening and quality control. | Lower throughput, with longer acquisition and analysis times. |
| Structural Information | Provides limited structural information, primarily retention time which relates to hydrophobicity. | Provides detailed 3D structural information, including peptide folding and lipid chain conformation.[3][4][5] |
| Quantitative Analysis | Excellent for precise quantification using internal or external standards.[6][7][8][9] | Can be used for quantification, but generally less straightforward and sensitive than HPLC.[10][11] |
| Cost & Complexity | Relatively lower instrument and maintenance costs; moderately complex operation. | Higher instrument and maintenance costs; requires specialized expertise for operation and data analysis. |
In-Depth Comparison
High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone for the analysis and purification of peptides.[12] Its strength lies in its ability to separate complex mixtures based on differences in hydrophobicity, making it well-suited for myristoylated peptides, which possess a significantly hydrophobic myristoyl group. When coupled with a mass spectrometer (LC-MS), HPLC provides a powerful tool for both separation and identification of myristoylated peptides and their potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, offers unparalleled insight into the three-dimensional structure and dynamics of molecules in solution.[3][5] For myristoylated peptides, 2D NMR techniques can be employed to determine the peptide's backbone and side-chain conformations, as well as the behavior of the myristoyl chain, particularly its interaction with membrane mimetics like micelles or bicelles.[13] This level of structural detail is crucial for understanding how myristoylation facilitates membrane binding and protein-protein interactions.
Experimental Protocols
Reverse-Phase HPLC (RP-HPLC) Protocol for Myristoylated Peptides
This protocol outlines a general method for the analysis of myristoylated peptides using a C18 column. Due to the hydrophobicity of the myristoyl group, a strong organic mobile phase is typically required for elution.
1. Sample Preparation:
-
Dissolve the lyophilized myristoylated peptide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN), to create a stock solution.
-
Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Trifluoroacetic Acid (TFA)) to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for peptide separations.[14][15]
-
Column Temperature: 35-40°C.
3. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
4. Gradient Elution:
-
A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the myristoylated peptide. An example gradient is as follows:
-
0-5 min: 5% B
-
5-65 min: 5-95% B (linear gradient)
-
65-70 min: 95% B
-
70-75 min: 95-5% B (return to initial conditions)
-
75-85 min: 5% B (equilibration)
-
-
The gradient may need to be optimized depending on the specific peptide's hydrophobicity.
5. Detection:
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
6. Quantification:
-
For quantitative analysis, a calibration curve can be generated using a known concentration of a purified myristoylated peptide standard.
-
Alternatively, an internal standard can be added to the sample to correct for variations in injection volume and sample preparation.[6][7][8][9]
NMR Spectroscopy Protocol for Structural Analysis of Myristoylated Peptides
This protocol provides a general workflow for the structural analysis of a myristoylated peptide using 2D NMR.
1. Sample Preparation:
-
Dissolve the isotopically labeled (e.g., ¹⁵N, ¹³C) myristoylated peptide in a suitable buffer. For membrane interaction studies, the peptide can be reconstituted in a solution containing detergent micelles (e.g., dodecylphosphocholine, DPC) or bicelles.
-
The final sample volume should be approximately 500-600 µL for a standard 5 mm NMR tube.
-
The peptide concentration should ideally be in the range of 0.5-2 mM.[1][2]
-
Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.
-
Adjust the pH of the sample to the desired value (typically between 4 and 7).
2. NMR Spectrometer and Experiments:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Experiments: A suite of 2D NMR experiments will be necessary for resonance assignment and structure calculation:
-
¹H-¹⁵N HSQC: To obtain the "fingerprint" of the peptide, showing one peak for each backbone and side-chain amide proton.
-
HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.
-
H(CCO)NH, C(CO)NH: To aid in sequential assignment and side-chain assignment.
-
TOCSY: To identify spin systems of individual amino acid residues.
-
NOESY: To obtain through-space distance restraints between protons, which are crucial for 3D structure calculation.
-
3. Data Processing and Analysis:
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Analyze the processed spectra to assign the chemical shifts of the peptide's protons, nitrogens, and carbons.
-
Use the distance restraints from the NOESY spectra, along with dihedral angle restraints derived from chemical shifts, to calculate the 3D structure of the myristoylated peptide using software like CYANA or XPLOR-NIH.
Visualizing a Myristoylated Peptide in Action: The Src Kinase Signaling Pathway
Myristoylation is a key modification for the function of Src family kinases, a group of proto-oncogenic tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration. The N-terminal myristoylation of Src is essential for its localization to the plasma membrane, a prerequisite for its activation and downstream signaling.
Caption: Src Kinase Activation Pathway.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of myristoylated peptides by HPLC and NMR.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Peptide structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis [abq.org.br]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. 2H NMR studies of a myristoylated peptide in neutral and acidic phospholipid bicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Peptide Separations | Reversed-Phase HPLC Columns | Agilent [agilent.com]
A Comparative Guide to Isotopic Labeling with Myristoyl Analogs for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metabolic labeling using myristoyl analogs with other quantitative proteomics techniques for the study of N-myristoylation. N-myristoylation is a crucial lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of a protein, influencing protein localization, stability, and function.[1] This modification is pivotal in various signaling pathways implicated in cancer, immune responses, and infectious diseases, making its quantitative analysis a key aspect of biomedical research and drug development.
Metabolic Labeling with Myristoyl Analogs: A Powerful Approach
Metabolic labeling with myristoyl analogs, such as YnMyr (alkyne-tagged myristic acid), has emerged as a powerful tool for the specific analysis of the N-myristoylated proteome.[2] This technique involves introducing a myristic acid analog bearing a bioorthogonal handle (e.g., an alkyne or azide) into cell culture.[3][4] These analogs are metabolized by the cell and incorporated into proteins by N-myristoyltransferases (NMTs). The bioorthogonal handle then allows for the selective chemical ligation, via "click chemistry," to a reporter tag for enrichment and subsequent identification and quantification by mass spectrometry.[3][4]
Experimental Workflow
The general workflow for metabolic labeling with a myristoyl analog and subsequent proteomic analysis is depicted below.
Comparison with Alternative Quantitative Proteomics Techniques
While metabolic labeling with myristoyl analogs is highly specific for studying N-myristoylation, other established quantitative proteomics methods can also be employed, each with its own set of advantages and limitations. The most common alternatives include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and chemical labeling methods like isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
| Feature | Metabolic Labeling with Myristoyl Analog (e.g., YnMyr) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |
| Principle | In vivo incorporation of a myristic acid analog with a bioorthogonal handle, followed by enrichment.[2] | In vivo metabolic incorporation of stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine). | In vitro chemical labeling of peptides at the N-terminus and lysine (B10760008) residues with isobaric tags.[5] |
| Specificity for N-myristoylation | High, as it directly targets the incorporation of myristic acid. | Indirect. Quantifies total protein abundance changes, not specifically the myristoylated fraction unless combined with an enrichment step. | Indirect. Similar to SILAC, it quantifies total peptide/protein levels. |
| Workflow Complexity | Multi-step process involving metabolic labeling, cell lysis, click chemistry, and enrichment. | Relatively straightforward for cell culture; requires complete incorporation of labeled amino acids. | Multi-step chemical labeling process performed on digested peptide samples.[5] |
| Multiplexing Capability | Can be combined with SILAC or other labeling methods for multiplexing. | Typically 2-plex or 3-plex, with some variations allowing for higher multiplexing. | 4-plex and 8-plex reagents are common, with newer reagents allowing for up to 16-plex. |
| Quantitative Accuracy | Good, especially when coupled with a spike-in SILAC standard for normalization.[2] | High, as samples are mixed early in the workflow, minimizing sample handling variability.[6] | Good, but can be affected by ratio compression due to co-isolation of precursor ions. |
| Applicability | Applicable to cell culture and potentially in vivo models that can uptake the analog. | Primarily for actively dividing cells in culture.[7] | Applicable to virtually any protein sample that can be digested. |
| Key Advantage | Direct and specific enrichment of N-myristoylated proteins. | High accuracy and early sample mixing reduces experimental error.[6] | High multiplexing capability allows for comparison of multiple samples simultaneously. |
| Key Limitation | Potential for metabolic conversion of the analog or incomplete labeling. | Limited to metabolically active, dividing cells and can be expensive. | Labeling occurs after digestion, introducing potential variability; ratio compression can affect accuracy. |
Experimental Protocols
Metabolic Labeling with YnMyr and Click Chemistry
This protocol is a synthesized example for the enrichment of N-myristoylated proteins.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing 20-50 µM of the alkyne-tagged myristic acid analog, YnMyr.
-
Incubate the cells for 18-24 hours to allow for the metabolic incorporation of the analog into newly synthesized proteins.
-
-
Cell Lysis and Protein Precipitation:
-
Harvest the cells and lyse them in a buffer containing SDS and protease inhibitors.
-
Precipitate the proteins from the lysate using a cold acetone (B3395972) or methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a buffer suitable for click chemistry (e.g., containing SDS).
-
-
Click Chemistry Reaction:
-
To the protein solution, add the click chemistry reaction cocktail. This typically includes a biotin-azide reporter tag, copper(II) sulfate (B86663) (CuSO₄), a reducing agent like sodium ascorbate, and a copper-chelating ligand such as TBTA.
-
Incubate the reaction for 1-2 hours at room temperature to allow for the covalent ligation of the biotin-azide to the alkyne handle on the myristoylated proteins.
-
-
Enrichment of Myristoylated Proteins:
-
Capture the biotin-tagged proteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Elute the resulting peptides and analyze them by LC-MS/MS for identification and quantification.
-
Signaling Pathway Visualization: The Role of N-Myristoylation in Src Kinase Activation
N-myristoylation is essential for the proper localization and function of numerous signaling proteins, including the non-receptor tyrosine kinase, Src. The N-terminal myristoyl group anchors Src to the inner leaflet of the plasma membrane, a prerequisite for its interaction with upstream activators and downstream substrates. Inhibition of Src N-myristoylation leads to its mislocalization to the cytoplasm and a loss of its oncogenic activity.
Conclusion
The quantitative analysis of N-myristoylated proteins is critical for understanding their roles in health and disease. Metabolic labeling with myristoyl analogs provides a highly specific and powerful method for enriching and quantifying this important post-translational modification. While alternative techniques like SILAC and iTRAQ offer high accuracy and multiplexing capabilities for general quantitative proteomics, they lack the inherent specificity for N-myristoylation and require coupling with enrichment strategies to achieve similar results. The choice of method will ultimately depend on the specific research question, the biological system under investigation, and the available resources. For studies focused specifically on the dynamics of the N-myristoylated proteome, metabolic labeling with myristoyl analogs is a superior and targeted approach.
References
- 1. kinase-insight.com [kinase-insight.com]
- 2. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Significance of Myristoylation: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, understanding the functional consequences of protein myristoylation is critical for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative overview of key functional assays used to differentiate between myristoylated and non-myristoylated proteins, complete with experimental data, detailed protocols, and illustrative diagrams.
Protein N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein.[1][2] This modification is catalyzed by N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions, subcellular localization, and protein-protein interactions.[1][2][3] To investigate these functional roles, a variety of assays can be employed to compare the behavior of a wild-type myristoylated protein with its non-myristoylated counterpart, typically a mutant where the N-terminal glycine is substituted with an alanine (B10760859) (G2A), preventing myristoylation.
Key Functional Consequences of Myristoylation
The addition of the myristoyl group imparts a hydrophobic character to the protein, which is fundamental to many of its functions:
-
Membrane Targeting and Localization: Myristoylation is a key signal for targeting proteins to cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[2] The hydrophobic myristoyl group can insert into the lipid bilayer, anchoring the protein to the membrane.[4][5]
-
Protein-Protein Interactions: The myristoyl group can facilitate or stabilize protein-protein interactions by providing an additional binding interface or by localizing the protein to specific cellular compartments where its binding partners reside.[1][2]
-
Modulation of Enzymatic Activity and Signal Transduction: For many signaling proteins, such as the Src family of tyrosine kinases, myristoylation is essential for their proper localization and kinase activity, thereby playing a critical role in signal transduction pathways.[3][4][6]
Comparative Analysis of Functional Assays
To quantitatively and qualitatively assess the functional differences between a myristoylated protein and its non-myristoylated form, several key experimental approaches are utilized.
Subcellular Localization and Membrane Association
A primary consequence of myristoylation is the translocation of a protein from the soluble cytoplasm to cellular membranes. Assays to compare this phenomenon are fundamental in studying myristoylated proteins.
The proto-oncogene tyrosine-protein kinase Src (c-Src) is a well-characterized myristoylated protein. The following table summarizes the stark difference in membrane association between wild-type (myristoylated) c-Src and its non-myristoylated (G2A) mutant.
| Protein Variant | Soluble Fraction (S100) | Membrane Fraction (P100) | Reference |
| Wild-Type c-Src (Myristoylated) | ~10% | ~90% | [4] |
| G2A Mutant c-Src (Non-myristoylated) | ~90% | ~10% | [4] |
a) Subcellular Fractionation by Differential Centrifugation
This classical technique separates cellular components based on their size and density, allowing for the enrichment of cytoplasmic, membrane, and nuclear fractions.
Protocol:
-
Cell Lysis: Harvest cells expressing the protein of interest and resuspend them in a hypotonic lysis buffer.[7][8]
-
Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle.[7][8]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the total membrane fraction (P100).[4][7] The resulting supernatant is the soluble cytoplasmic fraction (S100).
-
Analysis: Analyze the protein distribution in the S100 and P100 fractions by Western blotting using an antibody specific to the protein of interest.
b) Fluorescence Microscopy
This method provides a visual representation of a protein's subcellular localization.
Protocol:
-
Construct Generation: Create expression vectors for the protein of interest fused to a fluorescent protein (e.g., GFP, RFP). Generate both the wild-type (myristoylatable) and G2A (non-myristoylatable) versions.
-
Transfection: Transfect the constructs into a suitable cell line.
-
Imaging: After allowing for protein expression, visualize the subcellular localization of the fluorescently tagged proteins using a fluorescence microscope. Myristoylated proteins are expected to show membrane localization, while non-myristoylated mutants will typically exhibit a diffuse cytoplasmic distribution.[9][10]
Protein-Protein Interactions
Myristoylation can promote protein-protein interactions by concentrating the protein at the membrane where its binding partners are located.
Co-IP is used to identify and validate protein-protein interactions.
Protocol:
-
Cell Lysis: Lyse cells expressing the myristoylated or non-myristoylated protein of interest in a non-denaturing lysis buffer to preserve protein complexes.[11]
-
Immunoprecipitation: Incubate the cell lysate with an antibody that specifically targets the "bait" protein (the protein of interest).
-
Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluate by Western blotting using an antibody against the suspected interacting "prey" protein. A stronger signal for the prey protein in the co-IP from cells expressing the myristoylated bait protein compared to the non-myristoylated version would suggest that myristoylation enhances the interaction.
Enzymatic Activity and Signal Transduction
For many enzymes, particularly those involved in signaling, myristoylation is a prerequisite for their activity, often by targeting them to their site of action.
Myristoylation has a positive effect on the kinase activity of c-Src.[3][4]
| Protein Variant | In Vitro Kinase Activity (Relative Units) | Reference |
| Wild-Type c-Src (Myristoylated) | 1.0 | [4] |
| G2A Mutant c-Src (Non-myristoylated) | ~0.4 | [4] |
a) In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a kinase.
Protocol:
-
Immunoprecipitation: Immunoprecipitate the myristoylated and non-myristoylated kinase from cell lysates.
-
Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase assay buffer containing a known substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Reaction Termination: Stop the reaction after a defined time.
-
Analysis: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography or using a phospho-specific antibody. The amount of phosphorylated substrate is proportional to the kinase activity.
b) FRET-Based Biosensors
Förster Resonance Energy Transfer (FRET) biosensors can be used to monitor protein-protein interactions or conformational changes that are indicative of protein activation in living cells.[1][12][13]
Protocol:
-
Biosensor Design: Construct a FRET biosensor where the myristoylated protein or its substrate is fused to a FRET pair of fluorescent proteins (e.g., CFP and YFP). The design should be such that a change in protein interaction or conformation due to myristoylation-dependent signaling results in a change in FRET efficiency.
-
Cellular Expression: Express the biosensor in cells.
-
FRET Measurement: Measure the FRET signal in cells expressing the myristoylated protein versus the non-myristoylated mutant. A difference in the FRET signal would indicate a role for myristoylation in the monitored signaling event.
Conclusion
The choice of functional assay to compare myristoylated and non-myristoylated proteins depends on the specific biological question being addressed. Subcellular fractionation and fluorescence microscopy are fundamental for establishing differences in localization. Co-immunoprecipitation is a powerful tool for investigating the impact of myristoylation on protein-protein interactions. For enzymes, in vitro activity assays and in vivo FRET biosensors can directly link myristoylation to their catalytic function and role in signaling pathways. By employing a combination of these techniques, researchers can build a comprehensive understanding of the critical role this lipid modification plays in cellular physiology and disease.
References
- 1. Cellular FRET-Biosensors to Detect Membrane Targeting Inhibitors of N-Myristoylated Proteins | PLOS One [journals.plos.org]
- 2. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Plasma Membrane Anchoring of Newly Synthesized p59 fyn: Selective Requirement for NH2-Terminal Myristoylation and Palmitoylation at Cysteine-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular fractionation protocol [abcam.com]
- 9. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.co.jp [ptglab.co.jp]
- 12. Cellular FRET-Biosensors to Detect Membrane Targeting Inhibitors of N-Myristoylated Proteins | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Myristoyl Chloride: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Myristoyl chloride is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this reactive chemical.
This compound (also known as tetradecanoyl chloride) is a corrosive, moisture-sensitive liquid that can cause severe skin burns and eye damage.[1][2][3] Its reactivity, particularly with water, necessitates careful and informed disposal practices.[4] This document outlines the necessary precautions, step-by-step disposal protocols, and emergency procedures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly ventilated area, such as a chemical fume hood.[1][3]
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, face shield (8-inch minimum), chemical-resistant gloves, protective clothing. | [1] |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | [3][5] |
| Incompatible Materials | Water, strong bases, alcohols, amines, strong oxidizing agents.[3][5] | |
| Hazardous Decomposition Products | Hydrogen chloride, phosgene, carbon monoxide, carbon dioxide.[3] |
Principle of this compound Neutralization
The primary strategy for the disposal of small quantities of this compound in a laboratory setting is through controlled neutralization. As an acyl chloride, it reacts exothermically with nucleophiles. This reactivity can be harnessed for safe disposal by slowly reacting it with a suitable quenching agent to produce less hazardous compounds. Common methods include:
-
Hydrolysis: Reaction with water or a basic solution (e.g., sodium bicarbonate) to form myristic acid and hydrochloric acid. The hydrochloric acid is subsequently neutralized by the base.[4][6]
-
Alcoholysis: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) to yield an ester.[6]
-
Aminolysis: Reaction with an amine to produce a stable amide.[6]
For larger quantities, or for the disposal of original containers, contracting a licensed waste disposal company is mandatory.[1][2]
Experimental Protocol: Neutralization of Small Quantities of this compound
This protocol details the step-by-step method for neutralizing small quantities (typically <100g) of this compound in a laboratory setting. This procedure must be performed by trained personnel in a chemical fume hood.
Materials:
-
This compound
-
Large beaker or flask (at least 10x the volume of the this compound)
-
Stir plate and magnetic stir bar
-
Dropping funnel or pipette
-
Ice bath
-
Quenching solution: 5-10% aqueous sodium bicarbonate (NaHCO₃) solution or an alcohol like methanol or ethanol.
-
pH paper or pH meter
Procedure:
-
Prepare the Quenching Solution: Place the beaker or flask containing the quenching solution (e.g., sodium bicarbonate solution) on the stir plate within an ice bath. Begin gentle stirring. The volume of the quenching solution should be in significant excess.
-
Slow Addition: Carefully and slowly add the this compound to the cold, stirring quenching solution drop by drop using a dropping funnel or pipette. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent a violent reaction or splashing.[6]
-
Monitor the Reaction: Observe the reaction mixture closely. Vigorous gas evolution (CO₂) will occur if using a bicarbonate solution. Maintain a slow addition rate to control the effervescence.
-
Allow to Stir: Once the addition is complete, allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction is complete.
-
Check for Neutralization: Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, slowly add more sodium bicarbonate until the desired pH is reached.
-
Final Disposal: The resulting mixture, containing myristic acid (or its ester/amide) and salts, should be collected in a properly labeled hazardous waste container for disposal through a licensed waste management company.[2][5] Do not pour the mixture down the drain.[1][2][7]
Disposal Procedures for Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is required to mitigate hazards.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][3] Do not use combustible materials like paper towels.
-
Collect Absorbent Material: Carefully collect the absorbent material and place it into a suitable, closed, and properly labeled container for hazardous waste.[1][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE must be disposed of as hazardous waste in accordance with applicable regulations.[1] Contaminated shoes should be discarded.[3]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require disposal as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CAS 112-64-1: this compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. chemos.de [chemos.de]
Safeguarding Your Research: A Comprehensive Guide to Handling Myristoyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Myristoyl chloride, a corrosive and moisture-sensitive chemical. Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield (minimum 8-inch) | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin | Chemical-resistant gloves and protective clothing | Inspect gloves before use. Cover all exposed skin.[1][2][3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when vapors or aerosols are generated or if irritation is experienced.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention.[1][2][4] |
| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][4] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting.[1][2][4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1][4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[1][2][4] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the standard procedure for safely using this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Spill Response Plan
In the event of a this compound spill, a swift and coordinated response is essential to mitigate hazards.
Caption: Logical workflow for responding to a this compound spill.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Keep containers tightly closed to prevent moisture contact.[1][3][4] this compound is moisture-sensitive.[1][2]
-
Store in a designated corrosives area away from incompatible substances such as water, strong bases, alcohols, and amines.[2][6]
Disposal:
-
This compound waste is considered hazardous.[1]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]
-
Do not allow the product to enter drains.[3]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound(112-64-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Safety information and storage methods of this compound-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 6. kscl.co.in [kscl.co.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
